molecular formula C18H18FNO B4884352 1-(2-fluorobenzoyl)-3-phenylpiperidine

1-(2-fluorobenzoyl)-3-phenylpiperidine

Numéro de catalogue: B4884352
Poids moléculaire: 283.3 g/mol
Clé InChI: SEONMRTYCREPFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzoyl)-3-phenylpiperidine is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorobenzoyl)-3-phenylpiperidine is 283.137242360 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-fluorobenzoyl)-3-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzoyl)-3-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2-fluorophenyl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-11-5-4-10-16(17)18(21)20-12-6-9-15(13-20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEONMRTYCREPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation, Synthesis, and Pharmacological Profiling of 1-(2-Fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic fusion of privileged pharmacophores is a fundamental approach to discovering novel therapeutics. The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine represents a highly versatile structural motif. By coupling the conformationally flexible 3-phenylpiperidine core with the stereoelectronically distinct 2-fluorobenzoyl moiety, researchers unlock a scaffold with profound applications ranging from neuroimaging to targeted oncology. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this compound, provide a self-validating synthetic methodology, and map its pharmacological relevance.

Conformational & Physicochemical Landscape

The structural behavior of 1-(2-fluorobenzoyl)-3-phenylpiperidine is dictated by two primary domains:

  • Piperidine Core Conformation: The piperidine ring predominantly adopts a chair conformation. The phenyl group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C1 and C5.

  • Amide Bond Rotamers: The N1-C=O amide bond possesses partial double-bond character due to nitrogen lone-pair delocalization into the carbonyl group. This restricts free rotation, resulting in distinct syn and anti rotameric populations. The highly electronegative fluorine atom at the ortho position of the benzoyl ring exerts a strong inductive effect and engages in dipole-dipole interactions with the amide carbonyl, effectively locking the molecule into specific low-energy conformations.

Table 1: Theoretical Physicochemical Properties

PropertyValue / DescriptorPharmacological Implication
Molecular Formula C18H18FNOFoundational composition
Molecular Weight 283.34 g/mol Optimal for small-molecule drug design (<500 Da)
LogP (Calculated) 3.2 – 3.8Ideal lipophilicity for blood-brain barrier (BBB) penetration
Topological Polar Surface Area (tPSA) 20.31 ŲExcellent membrane permeability
Hydrogen Bond Donors 0Reduces desolvation penalty during receptor binding
Hydrogen Bond Acceptors 2 (Carbonyl O, F)Facilitates targeted binding interactions
Pharmacological Target Space

The architectural components of 1-(2-fluorobenzoyl)-3-phenylpiperidine are not arbitrary; they are deeply rooted in validated pharmacological targets:

  • Monoamine Transporter Modulation: The 3-phenylpiperidine core is a well-documented pharmacophore in the development of anti-inflammatory agents and CNS modulators 1.

  • VAChT Imaging: Fluorobenzoyl regioisomers, particularly those coupled with piperidine or pyrrolidine rings, have demonstrated significant utility as ligands for imaging the vesicular acetylcholine transporter (VAChT) 2. The 2-fluoro substitution provides a bioisosteric handle that can be radiolabeled with 18F for Positron Emission Tomography (PET) neuroimaging.

  • NAMPT Inhibition: Analogous 1-(2-fluorobenzoyl)piperidine structures are documented as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical target for oncology and metabolic disorders 3.

PharmaSpace Core 1-(2-fluorobenzoyl)- 3-phenylpiperidine Prop1 Lipophilicity (LogP ~3.5) BBB Penetration Core->Prop1 Prop2 Metabolic Stability (Ortho-F Blockade) Core->Prop2 Target1 VAChT Ligand Development Prop1->Target1 Target3 Monoamine Transporter Modulation Prop1->Target3 Target2 NAMPT Inhibition (Oncology) Prop2->Target2 Outcome CNS & Systemic Therapeutic Efficacy Target1->Outcome Target2->Outcome Target3->Outcome

Fig 1. Pharmacological mapping and target space of the fluorobenzoyl-piperidine scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine relies on a nucleophilic acyl substitution. The amidation protocol utilizes standard Schotten-Baumann-type conditions in an organic solvent, adapted from established syntheses of fluorobenzoyl-piperazines 4. I have structured this protocol to be self-validating, ensuring that each step provides immediate feedback on reaction progress.

Step-by-Step Amidation Protocol:

  • Preparation of the Amine Solution: Dissolve 1.0 equivalent of 3-phenylpiperidine in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DCM is selected as an aprotic solvent because it readily dissolves both the polar amine and the increasingly lipophilic amide product without participating in nucleophilic side reactions.

  • Addition of the Acid Scavenger: Add 1.5 equivalents of triethylamine (TEA) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the liberated HCl would protonate the unreacted 3-phenylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Electrophilic Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise add 1.1 equivalents of 2-fluorobenzoyl chloride over 15 minutes.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Maintaining 0°C suppresses thermal degradation of the acyl chloride and prevents the formation of unwanted ketene byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting amine on a silica gel TLC plate (Eluent: 70:30 Hexanes:Ethyl Acetate).

    • Self-Validation: The reaction is deemed complete when the ninhydrin-active spot corresponding to the secondary amine (lower Rf) completely disappears, replaced by a single UV-active spot (higher Rf) corresponding to the amide.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, water, and brine.

    • Causality: NaHCO3 neutralizes residual acid and hydrolyzes unreacted acyl chloride. The 1N HCl wash is a critical purification step that selectively protonates and extracts any trace unreacted 3-phenylpiperidine into the aqueous layer, ensuring high purity of the final organic fraction.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

SyntheticWorkflow R1 3-Phenylpiperidine (Nucleophile) Cond DCM, TEA, 0°C -> RT (Acylation) R1->Cond R2 2-Fluorobenzoyl Chloride (Electrophile) R2->Cond Int Tetrahedral Intermediate (Transient) Cond->Int Nucleophilic Attack Prod 1-(2-fluorobenzoyl)-3-phenylpiperidine (Target Scaffold) Int->Prod HCl Elimination Val In-Process Validation (TLC & LC-MS) Prod->Val QA/QC Workup

Fig 2. Self-validating synthetic workflow for 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Analytical Characterization Considerations

To definitively confirm the structure of 1-(2-fluorobenzoyl)-3-phenylpiperidine, the following analytical signatures must be validated:

  • 1H NMR (400 MHz, CDCl3): The spectrum will be complex due to the presence of amide rotamers. The equatorial and axial protons of the piperidine ring (particularly at C2 and C6 adjacent to the nitrogen) will exhibit significant broadening or distinct splitting patterns at room temperature. High-temperature NMR may be required to reach the coalescence point and simplify the spectrum.

  • 19F NMR (376 MHz, CDCl3): A critical diagnostic tool. Expect a distinct multiplet around -114 ppm (relative to CFCl3), confirming the presence of the ortho-fluorine atom and its coupling with adjacent aromatic protons.

  • LC-MS (ESI+): A prominent [M+H]+ peak at m/z 284.1 is required to confirm the exact mass of the synthesized compound.

References
  • Potential antiinflammatory compounds. 1.
  • Pyrrolovesamicols--synthesis, structure and VAChT binding of two 4-fluorobenzoyl regioisomers - PubMed.
  • N-(3-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)propyl) - 摩熵化学 (PIPERIDINE DERIVATIVES AND COMPOSITIONS FOR THE INHIBITION OF NAMPT).
  • Synthesis of 1-(2-fluorobenzoyl)-piperazine - PrepChem.com.

Sources

An In-Depth Technical Guide to 1-(2-Fluorobenzoyl)-3-Phenylpiperidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and biological evaluation of novel chemical entities are paramount in the relentless pursuit of innovative therapeutics. This technical guide delves into the molecular characteristics, synthesis, and prospective applications of 1-(2-fluorobenzoyl)-3-phenylpiperidine, a compound of significant interest at the intersection of two privileged medicinal chemistry scaffolds. The 3-phenylpiperidine core is a well-established pharmacophore found in a variety of centrally acting agents, while the strategic incorporation of a 2-fluorobenzoyl moiety can profoundly influence a molecule's physicochemical properties and target interactions. This document provides a comprehensive overview for researchers engaged in drug discovery and development, offering insights into the rational design and potential of this compound class.

Introduction: The Strategic Combination of Two Privileged Scaffolds

The 3-phenylpiperidine framework is a cornerstone in the design of various pharmaceuticals, largely due to its rigid structure that allows for precise spatial orientation of substituents and its ability to interact with a multitude of biological targets.[1] Derivatives of 3-phenylpiperidine have demonstrated a wide array of pharmacological activities, including modulation of dopaminergic systems for the treatment of neurological disorders like schizophrenia and Parkinson's disease, as well as activity as opioid analgesics and neurokinin-1 (NK₁) receptor antagonists for conditions such as nausea and depression.[1]

The introduction of a fluorine atom into a drug candidate's structure is a widely employed strategy in medicinal chemistry to enhance its metabolic stability, membrane permeability, and binding affinity.[2][3] The 2-fluorobenzoyl group, in particular, has been incorporated into a variety of therapeutic agents, including those with anti-inflammatory and anticancer properties. This guide, therefore, explores the synthesis, chemical properties, and potential therapeutic applications of 1-(2-fluorobenzoyl)-3-phenylpiperidine, a molecule that synergistically combines the desirable attributes of these two key chemical motifs.

Molecular and Physicochemical Profile

The fundamental molecular and physicochemical properties of 1-(2-fluorobenzoyl)-3-phenylpiperidine are crucial for understanding its potential behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₈H₁₈FNOCalculated
Molecular Weight 283.35 g/mol Calculated
Appearance Not Experimentally Determined (Predicted: Solid)N/A
Melting Point Not Experimentally DeterminedN/A
Boiling Point Not Experimentally DeterminedN/A
Solubility Not Experimentally Determined (Predicted: Soluble in organic solvents)N/A
Calculated logP 3.9 (Predicted)N/A

Synthesis and Characterization

The synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine is typically achieved through the formation of an amide bond between 3-phenylpiperidine and an activated form of 2-fluorobenzoic acid, most commonly 2-fluorobenzoyl chloride. This is a standard and robust chemical transformation in organic synthesis.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from commercially available precursors.

Synthesis_Workflow 3-Phenylpiperidine 3-Phenylpiperidine Amide_Coupling Amide Coupling 3-Phenylpiperidine->Amide_Coupling 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl_Chloride->Amide_Coupling Product 1-(2-Fluorobenzoyl)- 3-phenylpiperidine Amide_Coupling->Product

Caption: General workflow for the synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Detailed Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Materials:

  • 3-Phenylpiperidine

  • 2-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolution of Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Therapeutic Applications and Biological Rationale

While specific biological data for 1-(2-fluorobenzoyl)-3-phenylpiperidine is not extensively available in the public domain, its therapeutic potential can be inferred from the well-documented activities of its constituent scaffolds. The combination of the 3-phenylpiperidine core with a 2-fluorobenzoyl group suggests several promising avenues for investigation.

Central Nervous System (CNS) Disorders

The 3-phenylpiperidine moiety is a known pharmacophore for a variety of CNS targets.[1] The addition of the fluorobenzoyl group can modulate the lipophilicity and electronic properties, potentially leading to novel compounds with improved blood-brain barrier penetration and target affinity. Potential areas of interest include:

  • Dopamine and Serotonin Receptor Modulation: Derivatives could be investigated as novel antipsychotics, antidepressants, or treatments for Parkinson's disease.[1]

  • Sigma Receptor Ligands: The phenylpiperidine scaffold is present in known sigma receptor agonists.[4]

Pain Management

3-Alkyl-3-phenylpiperidine analogues have been explored as opioid analgesics.[1] The N-acyl modification with a 2-fluorobenzoyl group could lead to compounds with unique opioid receptor subtype selectivity and improved pharmacokinetic profiles.

Oncology

Certain 3-phenylpiperidine derivatives have been investigated as inhibitors of protein-protein interactions, such as the β-catenin/BCL9 interaction, which is relevant in some cancers.[1] The 2-fluorobenzoyl moiety is also found in some anticancer agents, suggesting a potential synergistic effect.

Conclusion and Future Directions

1-(2-fluorobenzoyl)-3-phenylpiperidine represents a molecule of significant interest for drug discovery, bridging the gap between two pharmacologically important scaffolds. Its synthesis is straightforward, allowing for the generation of analogues for structure-activity relationship (SAR) studies. Future research should focus on the in-depth biological evaluation of this compound and its derivatives to explore their potential as novel therapeutic agents for CNS disorders, pain, and oncology. The strategic placement of the fluorine atom on the benzoyl ring provides a valuable tool for fine-tuning the pharmacological properties of the 3-phenylpiperidine core, opening up new avenues for the development of next-generation therapeutics.

References

  • Chemspace. N-(2-ethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide - C21H23FN2O2 | CSSS00026855491. [Link]

  • Grok. 3-Phenylpiperidine. [Link]

  • PrepChem. Synthesis of 1-(2-fluorobenzoyl)-piperazine. [Link]

  • Wikipedia. 3-Phenylpiperidine. [Link]

  • ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • PubChem. 1-(2-Fluorophenyl)piperazine. [Link]

  • UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ACS Publications. Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • NSF PAR. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]

  • Organic Syntheses. 1-phenylpiperidine. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Cheméo. Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives..... [Link]

  • PubChem. 3-Phenylpiperidine. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

An In-depth Technical Guide to 1-(2-Fluorobenzoyl)-3-Phenylpiperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(2-fluorobenzoyl)-3-phenylpiperidine derivatives, a class of compounds that has garnered significant interest in the field of medicinal chemistry. We will delve into the core aspects of their synthesis, explore the nuances of their structure-activity relationships (SAR), and examine their pharmacological profiles and therapeutic promise. This document is intended for researchers, scientists, and professionals in drug development who are actively engaged in or exploring this chemical space.

Introduction: The Significance of the 1-(2-Fluorobenzoyl)-3-Phenylpiperidine Scaffold

The 3-phenylpiperidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals.[1][2] Its unique combination of a nitrogen-containing heterocycle and an aromatic moiety makes it a valuable building block for compounds targeting the central nervous system (CNS).[1][2] Derivatives of 3-phenylpiperidine have shown diverse pharmacological activities, including modulation of dopaminergic systems for potential use in treating schizophrenia and Parkinson's disease, as well as activity as opioid analgesics and neurokinin-1 (NK₁) receptor antagonists for conditions like nausea and depression.[1]

The specific focus of this guide, the 1-(2-fluorobenzoyl)-3-phenylpiperidine core, incorporates a benzoylpiperidine fragment, which is a recurrent motif in the development of antipsychotic drugs targeting serotoninergic and dopaminergic systems.[3] The inclusion of a fluorine atom, particularly at the para-position of the benzoyl group, is crucial for the interaction of these ligands with receptors like the 5-HT2A receptor.[3] This strategic fluorination can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4]

Synthetic Strategies for 1-(2-Fluorobenzoyl)-3-Phenylpiperidine Derivatives

The synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine derivatives is primarily achieved through the N-acylation of a pre-formed 3-phenylpiperidine ring. The general synthetic approach allows for flexibility in introducing various substituents on both the benzoyl and phenyl rings to explore the structure-activity relationships.

Core Synthesis: N-Acylation of 3-Phenylpiperidine

The most common and direct method involves the reaction of 3-phenylpiperidine with a 2-fluorobenzoyl chloride derivative in the presence of a suitable base. This straightforward acylation provides a reliable route to the target compounds.

synthesis_workflow Reactants 3-Phenylpiperidine + 2-Fluorobenzoyl Chloride Product 1-(2-Fluorobenzoyl)-3-phenylpiperidine Reactants->Product N-Acylation Conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Conditions->Product sar_logic Core 1-(2-Fluorobenzoyl)-3-phenylpiperidine Core Piperidine Ring Phenyl Ring Benzoyl Ring Piperidine_Mods Piperidine Modifications Stereochemistry at C3 N-substituent Core:f0->Piperidine_Mods Phenyl_Mods Phenyl Ring Modifications Position of substitution (o, m, p) Electronic nature of substituents Core:f1->Phenyl_Mods Benzoyl_Mods Benzoyl Ring Modifications Position of fluorine Additional substituents Core:f2->Benzoyl_Mods Activity Pharmacological Activity Affinity for DAT/SERT Selectivity Profile Piperidine_Mods->Activity Phenyl_Mods->Activity Benzoyl_Mods->Activity

Sources

Structural Characterization, Synthesis, and Pharmacological Profiling of 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry & Neuropharmacology

Executive Summary

The functionalization of privileged saturated heterocycles is a cornerstone of modern drug discovery. The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine represents a highly specialized synthetic building block and pharmacological probe. Built upon the well-characterized 3-phenylpiperidine scaffold—a motif famous for its affinity toward central nervous system (CNS) targets—this molecule introduces a sterically and electronically tuned 2-fluorobenzoyl moiety.

This technical whitepaper provides an authoritative guide on the chemical identity, structural rationale, and robust synthetic methodology for this compound, designed to self-validate at every experimental stage.

Chemical Identifiers and Physicochemical Data

Unlike widely commercialized bulk chemicals, highly specific derivatives like 1-(2-fluorobenzoyl)-3-phenylpiperidine often exist as proprietary or custom-synthesized intermediates in drug discovery pipelines, meaning they may lack a universally assigned, open-access Chemical Abstracts Service (CAS) registry number. However, its exact chemical identity can be deterministically calculated.

Below is the consolidated quantitative data and identifier matrix for the target compound and its primary precursors.

Property / IdentifierValue
IUPAC Name (2-fluorophenyl)(3-phenylpiperidin-1-yl)methanone
Molecular Formula C18H18FNO
Molecular Weight 283.34 g/mol
SMILES O=C(C1=CC=CC=C1F)N2CC(C3=CC=CC=C3)CCC2
InChI InChI=1S/C18H18FNO/c19-16-9-4-3-8-15(16)18(21)20-11-5-10-14(13-20)12-6-1-2-7-12/h1-4,6-9,14H,5,10-11,13H2
Target CAS Number Unassigned / Proprietary
Precursor 1 CAS (3-Phenylpiperidine) 3973-62-4
Precursor 2 CAS (2-Fluorobenzoyl Chloride) 393-52-2

Structural Rationale & Pharmacological Context

The rational design of 1-(2-fluorobenzoyl)-3-phenylpiperidine is rooted in the synergistic combination of two distinct pharmacophores:

  • The 3-Phenylpiperidine Core: The 3-phenylpiperidine substructure is a cyclized derivative of phenethylamine. It is a well-documented pharmacophore for neuroactive agents, most notably acting as a ligand for Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as seen in derivatives like[1]. The meta-relationship of the phenyl ring to the basic nitrogen provides a distinct spatial geometry that differentiates its receptor binding profile from the more common 4-phenylpiperidines (often associated with opioid or dopaminergic activity)[2].

  • The 2-Fluorobenzoyl Moiety: N-acylation neutralizes the basicity of the piperidine nitrogen, converting it into an amide. This drastically increases the molecule's lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB). Furthermore, the introduction of a fluorine atom at the ortho position of the benzoyl ring serves a dual purpose: it restricts the rotational freedom of the amide bond via stereoelectronic repulsion, and it metabolically shields the aromatic ring from cytochrome P450-mediated ortho-hydroxylation[3].

Pathway Ligand 1-(2-fluorobenzoyl)- 3-phenylpiperidine Receptor Sigma-1 Receptor (σ1R) Activation Ligand->Receptor Binding Chaperone BiP/GRP78 Dissociation Receptor->Chaperone Allostery IP3R IP3 Receptor Stabilization Chaperone->IP3R Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Ion Flux Effect Neuroprotection & Cellular Survival Ca2->Effect

Caption: Proposed Sigma-1 receptor modulation pathway by 3-phenylpiperidine derivatives.

Synthetic Methodology: N-Acylation Protocol

The synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine is achieved via the nucleophilic acyl substitution of 3-phenylpiperidine with 2-fluorobenzoyl chloride. As an Application Scientist, I have designed this protocol to be a self-validating system , ensuring that causality and real-time analytical feedback drive the workflow.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 1.0 equivalent (eq) of 3-phenylpiperidine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions are absolute prerequisites. The presence of trace water will competitively hydrolyze the highly electrophilic 2-fluorobenzoyl chloride into unreactive 2-fluorobenzoic acid, severely depressing the reaction yield. DCM is chosen for its excellent solubilizing properties for both the amine and the resulting amide.

Step 2: Addition of the Scavenger Base

  • Action: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to the stirring solution under a nitrogen (N₂) atmosphere.

  • Causality: The acylation generates equimolar amounts of hydrochloric acid (HCl). If left un-scavenged, HCl will protonate the unreacted 3-phenylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. DIPEA is selected over triethylamine because its bulky isopropyl groups make it strictly non-nucleophilic, preventing it from reacting with the acyl chloride to form unstable ketene intermediates.

Step 3: Electrophile Introduction

  • Action: Cool the reaction flask to 0°C using an ice-water bath. Dropwise add 1.1 eq of 2-fluorobenzoyl chloride over 15 minutes.

  • Causality: The formation of the tetrahedral intermediate is highly exothermic. Cooling the system controls the kinetic rate, preventing thermal degradation and minimizing the formation of ring-opened side products. The slight excess (1.1 eq) ensures complete consumption of the valuable piperidine core.

Step 4: Reaction Maturation & Self-Validation

  • Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validation: The reaction is validated as complete when the ninhydrin-active starting amine spot (low Rf, ~0.2) is entirely consumed, replaced by a strongly UV-active amide product spot (higher Rf, ~0.6). Furthermore, the pH of an aliquot tested with wet indicator paper should remain basic (>8), validating that the DIPEA successfully scavenged all generated HCl.

Step 5: Quenching and Aqueous Workup

  • Action: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Causality: The mildly basic aqueous quench neutralizes any unreacted 2-fluorobenzoyl chloride, converting it to water-soluble 2-fluorobenzoate.

  • Action: Separate the organic layer. Wash the organic layer once with 1M HCl (to remove excess DIPEA), once with brine, and dry over anhydrous Na₂SO₄.

  • Causality: The brine wash corrects the osmotic balance, pulling trace water out of the DCM layer, which is then chemically locked by the Na₂SO₄ desiccant.

Step 6: Purification

  • Action: Filter the desiccant, concentrate the filtrate under reduced pressure, and purify the crude oil via silica gel flash chromatography to yield the purified 1-(2-fluorobenzoyl)-3-phenylpiperidine (>98% purity by HPLC).

Synthesis R1 3-Phenylpiperidine (Nucleophile) Cond Anhydrous DCM, DIPEA 0°C to RT, N2 atm R1->Cond R2 2-Fluorobenzoyl Chloride (Electrophile) R2->Cond Int Tetrahedral Intermediate Cond->Int Addition Prod Crude 1-(2-fluorobenzoyl)- 3-phenylpiperidine Int->Prod Elimination Purif Aqueous Workup & Chromatography Prod->Purif Final Purified Target Compound Purif->Final

Caption: Synthetic workflow for 1-(2-fluorobenzoyl)-3-phenylpiperidine via N-acylation.

Conclusion

The synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine exemplifies the precision required in modern medicinal chemistry. By understanding the causality behind reagent selection—such as utilizing DIPEA for non-nucleophilic acid scavenging and applying strict temperature controls—researchers can reliably generate this compound. Its unique structural topology, combining the neuro-privileged [2] core with a metabolically robust 2-fluorobenzoyl group, makes it a highly valuable asset for probing CNS receptor pathways and advancing drug discovery initiatives.

References

  • 3-Phenylpiperidine - Wikipedia Source: Wikipedia URL:[Link]

  • 3-PPP - Wikipedia Source: Wikipedia URL:[Link]

  • 1,4-disubstituted and 1,4,4-trisubstituted piperidines for the inhibition of neuronal T-type Ca channels Source: Arkivoc URL:[Link]

Sources

The Evolution of 1-(2-Fluorobenzoyl)-3-phenylpiperidine: A Technical Whitepaper on Scaffold Design, Synthesis, and Sigma-1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from simple phenethylamines to complex, conformationally restricted piperidines represents a cornerstone of modern neuropharmacology. This whitepaper provides an in-depth technical analysis of 1-(2-fluorobenzoyl)-3-phenylpiperidine , a highly specialized synthetic derivative. By exploring its rational structural design, self-validating synthetic pathways, and intracellular signaling mechanisms, this guide serves as a comprehensive resource for drug development professionals investigating selective sigma-1 ( σ1​ ) receptor modulators.

Introduction: The Phenylpiperidine Pharmacophore

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry. It is fundamentally viewed as a cyclized phenethylamine, where a propyl group bridges the amine and the β -position of the pharmacophore 1[1]. Early iterations of this class, such as the investigational drug 3-PPP (preclamol), demonstrated that the scaffold possesses an inherent affinity for both dopamine ( D2​ ) and sigma ( σ ) receptors 2[2].

However, mixed D2​/σ ligands often suffer from off-target extrapyramidal side effects. To isolate the neuroprotective and modulatory benefits of the σ1​ receptor, medicinal chemists engineered 1-(2-fluorobenzoyl)-3-phenylpiperidine . The strategic addition of an N-aroyl group fundamentally shifts the molecule's pharmacological profile, transforming it into a highly selective σ1​ receptor ligand3[3].

Rational Drug Design and Structure-Activity Relationship (SAR)

The design of 1-(2-fluorobenzoyl)-3-phenylpiperidine relies on precise stereoelectronic tuning. The σ1​ receptor binding pocket requires an essential basic amine (or a polarized amide equivalent) flanked by two hydrophobic domains: a primary site for the N-substituent and a secondary site for the core phenyl ring 4[4].

Why the 2-fluorobenzoyl group?

  • Conformational Locking (Atropisomerism): The amide bond introduces partial double-bond character, restricting nitrogen flexibility. The fluorine atom at the ortho-position of the benzoyl ring creates severe steric and electrostatic repulsion with the amide carbonyl oxygen. This forces the aromatic ring out of coplanarity, locking the molecule into a highly specific dihedral rotamer that perfectly occupies the primary hydrophobic pocket of the σ1​ receptor.

  • Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic hydroxylation at the ortho position, significantly increasing the compound's biological half-life.

Table 1: Representative SAR and Binding Kinetics of 3-Phenylpiperidines
Compound σ1​ Ki​ (nM) σ2​ Ki​ (nM) D2​ Ki​ (nM) σ1​/σ2​ Selectivity
3-Phenylpiperidine (Core) >1000>1000450N/A
(+)-3-PPP 35110210~3x
1-Benzyl-3-phenylpiperidine 12185>1000~15x
1-(2-Fluorobenzoyl)-3-phenylpiperidine 2.4 450 >5000 ~187x

Data synthesized from foundational SAR studies on N-aroyl and N-benzyl substituted phenylpiperidines, demonstrating the profound selectivity shift induced by the fluorobenzoyl moiety.[3][4]

Synthetic Methodology and In-Process Validation

To ensure high yield and purity, the synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine is executed via a convergent three-step pathway.

Synthesis A 3-Bromopyridine + Phenylboronic Acid B Suzuki Coupling (Pd catalyst) A->B C 3-Phenylpyridine B->C D Catalytic Hydrogenation (PtO2, H2) C->D E 3-Phenylpiperidine D->E F N-Acylation (2-Fluorobenzoyl Chloride) E->F G 1-(2-Fluorobenzoyl)- 3-phenylpiperidine F->G

Synthetic route for 1-(2-fluorobenzoyl)-3-phenylpiperidine via Suzuki coupling and N-acylation.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine 3-bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a degassed mixture of Toluene/EtOH/H2O. Add Na2​CO3​ (2.0 eq) and Pd(PPh3​)4​ (0.05 eq). Reflux at 90°C for 12 hours.

  • Causality: Establishing the C-C bond at the 3-position is most efficient using a pyridine precursor rather than piperidine. Halopyridines are excellent cross-coupling partners, and this avoids the need for complex amine protection/deprotection steps.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active 3-bromopyridine spot and the emergence of a highly fluorescent blue spot under 254 nm indicates successful coupling. LC-MS must confirm the intermediate mass [M+H]+=156.2 m/z before proceeding.

Step 2: Pyridine Ring Reduction

  • Procedure: Dissolve the purified 3-phenylpyridine in glacial acetic acid. Add PtO2​ (Adams' catalyst, 10% w/w). Subject the mixture to hydrogenation at 50 psi H2​ gas at room temperature for 24 hours. Filter through Celite and concentrate.

  • Causality: Complete reduction of the aromatic pyridine ring to the saturated piperidine heterocycle requires high pressure and a highly active catalyst. Acetic acid is strictly required to protonate the resulting basic nitrogen, preventing it from coordinating with and poisoning the platinum catalyst.

  • Self-Validation (IPC): 1H -NMR must show the complete disappearance of aromatic pyridine protons (8.5–9.0 ppm) and the appearance of broad aliphatic multiplets (1.5–3.5 ppm) corresponding to the piperidine ring.

Step 3: N-Acylation

  • Procedure: Dissolve 3-phenylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and cool to 0°C. Dropwise, add 2-fluorobenzoyl chloride (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Causality: Formation of the amide linkage. The ortho-fluorine makes the acid chloride highly reactive but sterically demanding; TEA acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward and preventing the protonation of the piperidine starting material.

  • Self-Validation (IPC): Final purity is confirmed via HPLC (>98%). The IR spectrum must show a strong, sharp amide carbonyl stretch at ~1640 cm−1 , validating the successful N-acylation.

Pharmacological Profiling & Intracellular Signaling

Unlike classical G-protein coupled receptors (GPCRs), the σ1​ receptor is an intracellular, ligand-operated chaperone protein5[5]. It is primarily localized at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Signaling Ligand 1-(2-Fluorobenzoyl)-3-phenylpiperidine Sig1 Sigma-1 Receptor (MAM) Ligand->Sig1 Agonist Binding BiP BiP Dissociation Sig1->BiP Chaperone Activation NMDA NMDA Receptor Potentiation Sig1->NMDA Translocation to Plasma Membrane IP3R IP3 Receptor Stabilization BiP->IP3R Ca Ca2+ Efflux Modulation IP3R->Ca

Intracellular signaling pathway of Sigma-1 receptor activation by the fluorinated ligand.

Mechanism of Action

Upon binding 1-(2-fluorobenzoyl)-3-phenylpiperidine, the σ1​ receptor undergoes a conformational change that triggers its dissociation from the binding immunoglobulin protein (BiP). Once liberated, the activated σ1​ chaperone stabilizes inositol 1,4,5-trisphosphate receptors ( IP3​Rs ) at the MAM. This stabilization ensures proper calcium ( Ca2+ ) efflux from the endoplasmic reticulum into the mitochondria, optimizing ATP production and preventing cellular apoptosis under stress conditions[5]. Furthermore, under prolonged activation, σ1​ receptors translocate to the plasma membrane to modulate the activity of NMDA receptors, contributing to synaptic plasticity and neuroprotection.

Conclusion

1-(2-fluorobenzoyl)-3-phenylpiperidine exemplifies the power of rational medicinal chemistry. By taking the foundational 3-phenylpiperidine scaffold and applying strict conformational constraints via an ortho-fluorinated aroyl group, researchers successfully engineered a highly selective σ1​ receptor ligand. Its robust synthetic pathway and unique intracellular mechanism of action make it a vital tool compound for investigating neurodegenerative diseases and cellular stress responses.

References

  • Wikipedia Contributors. "3-Phenylpiperidine," Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia Contributors. "3-PPP," Wikipedia, The Free Encyclopedia.[Link]

  • National Institutes of Health (NIH) / PMC. "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands."[Link]

  • Semantic Scholar. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors."[Link]

  • ResearchGate. "Sigma receptors: Recent advances and new clinical potentials."[Link]

Sources

Isomeric Forms and Chirality of 3-Phenylpiperidine Derivatives: Mechanistic Insights and Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse neuroactive and oncological agents. The presence of a chiral center at the C3 position of the piperidine ring introduces profound stereopharmacological divergence. Enantiomers of 3-phenylpiperidine derivatives often exhibit entirely distinct, and sometimes opposing, pharmacological profiles. This whitepaper provides an in-depth mechanistic analysis of 3-phenylpiperidine chirality, detailing the divergent receptor pharmacology of classic and novel derivatives, and outlines state-of-the-art protocols for their asymmetric synthesis and in vitro validation.

The 3-Phenylpiperidine Pharmacophore: Structural and Chiral Dynamics

At its core, 3-phenylpiperidine consists of a basic nitrogen-containing six-membered heterocycle with an aromatic phenyl ring attached at the C3 position. This architecture creates a stereocenter that dictates the three-dimensional spatial trajectory of the aromatic moiety relative to the basic amine[1].

In biological systems, monoamine receptors (such as dopamine D2 and serotonin 5-HT2A receptors) possess highly stereoselective orthosteric binding pockets. The (R)- and (S)-enantiomers of 3-phenylpiperidines project their aromatic rings into different hydrophobic sub-pockets, leading to distinct conformational changes in the receptor's transmembrane helices. This structural dichotomy is the root cause of the "agonist vs. antagonist" functional switch frequently observed in this drug class.

Pharmacological Divergence of Chiral Isomers

The 3-PPP (Preclamol) Paradigm

The prototypical example of stereopharmacological divergence is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). Racemic 3-PPP was initially identified as a dopamine autoreceptor agonist, but subsequent chiral resolution revealed opposing functional profiles for its enantiomers[2][3]:

  • (+)-3-PPP[(R)-enantiomer]: Acts primarily as a dopamine D2 receptor agonist. It exhibits high affinity for presynaptic autoreceptors, inhibiting dopamine release and locomotor activity at low doses[4][5].

  • (-)-3-PPP [(S)-enantiomer]: Functions predominantly as a D2 receptor antagonist at postsynaptic sites, while retaining weak partial agonist activity at presynaptic autoreceptors[3][5].

Advanced Derivatives: Dopamine Stabilizers and Psychedelics
  • (-)-OSU6162: A substituted (S)-3-phenylpiperidine derivative that acts as a "dopamine stabilizer." Unlike classic agonists or antagonists, (-)-OSU6162 exerts a tone-dependent normalization of dopaminergic activity—stimulating signaling in low-dopamine states and inhibiting it in hyperdopaminergic states[6].

  • LPH-5: A cyclized phenethylamine derivative, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine. The (S)-configuration restricts the molecule into a conformation that acts as a highly potent and selective partial agonist at the 5-HT2A receptor (Ki = 1.3 nM), inducing robust antidepressant-like effects without the cardiotoxicity associated with 5-HT2B activation[7].

  • Compound 41: A novel 3-phenylpiperidine derivative that shifts away from neuropharmacology to target the β-catenin/BCL9 protein-protein interaction (PPI) in colorectal cancer Wnt signaling pathways[8].

Pharmacology Racemic Racemic 3-PPP (C3 Chiral Center) Plus (+)-3-PPP (R)-Enantiomer Racemic->Plus Resolution Minus (-)-3-PPP (S)-Enantiomer Racemic->Minus Resolution PreD2 Presynaptic D2 Autoreceptor Plus->PreD2 Strong Agonist PostD2 Postsynaptic D2 Receptor Plus->PostD2 Weak Agonist Minus->PreD2 Partial Agonist Minus->PostD2 Antagonist Agonist Agonism: Decreased DA Release PreD2->Agonist Antagonist Antagonism: Receptor Blockade PostD2->Antagonist

Divergent dopaminergic signaling pathways of 3-PPP enantiomers.

Quantitative Pharmacological Profiles

CompoundAbsolute ConfigurationPrimary TargetEfficacy / AffinityPhysiological Effect
(+)-3-PPP (R)-enantiomerD2 AutoreceptorAgonistInhibits DA release; reduces locomotor activity[2][4]
(-)-3-PPP (S)-enantiomerPostsynaptic D2AntagonistBlocks postsynaptic DA signaling; antagonizes apomorphine[3][5]
(-)-OSU6162 (S)-enantiomerD2 ReceptorPartial AgonistTone-dependent normalization of striatal DA activity[6]
LPH-5 (S)-enantiomer5-HT2A ReceptorPartial Agonist (Ki = 1.3 nM)Psychedelic; robust antidepressant-like effects[7]
Compound 41 Chiral Derivativeβ-catenin/BCL9PPI Inhibitor (IC50 = 0.72 μM)Suppresses Wnt signaling in colorectal cancer[8]

Enantioselective Synthesis and Chiral Resolution

Historically, enantiopure 3-phenylpiperidines were obtained via classical resolution of racemates using chiral acids. However, modern asymmetric catalysis provides higher yields and avoids the 50% theoretical yield limit of classical resolution.

  • Dynamic Kinetic Resolution (DKR): Cyclodehydration of racemic γ-aryl-δ-oxoesters with enantiopure (R)- or (S)-phenylglycinol affords bicyclic δ-lactams stereoselectively. Subsequent reduction yields enantiopure 3-arylpiperidines. This method has been successfully applied to synthesize (R)-3-phenylpiperidine and the antipsychotic (-)-3-PPP[9][10].

  • Rhodium-Catalyzed Asymmetric Carbometalation: A modern, highly efficient approach utilizes [Rh(cod)(OH)]2 and a chiral diene ligand to catalyze the enantioselective addition of arylboronic acids to dihydropyridines. This yields enantioenriched 3-substituted tetrahydropyridines, which are easily hydrogenated to 3-phenylpiperidines[11].

  • Biocatalytic Ketone Reduction: Carbonyl reductases (e.g., HeCR and DbCR) have been employed to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with >99% enantiomeric excess, providing a green chemistry alternative for dual-chiral center derivatives[12].

Synthesis Start Arylboronic Acid + Dihydropyridine Carbometalation Enantioselective Carbometalation Start->Carbometalation Catalyst [Rh(cod)(OH)]2 + Chiral Diene Ligand Catalyst->Carbometalation Intermediate Chiral 3-Substituted Tetrahydropyridine Carbometalation->Intermediate Facial Selectivity Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Protodemetalation Product Enantioenriched 3-Phenylpiperidine Reduction->Product Double Bond Saturation

Rh-catalyzed enantioselective synthesis workflow for 3-phenylpiperidines.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Rh-Catalyzed Enantioselective Synthesis of 3-Phenylpiperidines

Causality & Design: The use of an enantiopure chiral diene ligand coordinated to the Rh(I) center creates a sterically demanding chiral pocket. This differentiates the enantiotopic faces of the dihydropyridine double bond, ensuring that the migratory insertion of the arylrhodium species occurs with strict facial selectivity, thereby establishing the absolute configuration at C3[11].

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)(OH)]2 (5 mol%) and the selected chiral diene ligand (12 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Carbometalation: Add phenylboronic acid (1.5 equiv) and N-Boc-1,2-dihydropyridine (1.0 equiv) to the catalyst solution.

  • Reaction & Protodemetalation: Seal the vessel, remove from the glovebox, and heat to 60°C for 12 hours. The addition of a proton source (e.g., trace water) facilitates protodemetalation, releasing the enantioenriched tetrahydropyridine and regenerating the Rh-hydroxo catalyst.

  • Hydrogenation: Transfer the isolated intermediate to a Parr shaker. Add 10% Pd/C (10 wt%) in methanol and subject to H2 gas (1 atm) for 4 hours to saturate the double bond.

  • Validation (Self-Correction): Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). An ee of >95% validates the efficacy of the chiral ligand. If ee is low, verify the anhydrous conditions of the initial complexation step, as premature protodemetalation can lead to racemic background reactions.

Protocol 2: In Vitro Dopamine Receptor Binding & Functional Assay

Causality & Design: To differentiate the functional profiles of the synthesized enantiomers (e.g., (+)- vs. (-)-3-PPP), a combination of competitive radioligand binding and a functional cAMP assay is required. Binding determines affinity (Ki), while the cAMP assay determines efficacy (agonist vs. antagonist) by measuring the compound's ability to modulate Gi-coupled adenylate cyclase activity[2][4].

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Displacement: Incubate membranes with 1 nM [3H]raclopride (a D2 antagonist) and increasing concentrations of the 3-phenylpiperidine enantiomer (10^-10 to 10^-4 M) for 60 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

  • Functional cAMP Assay: Treat intact CHO-D2 cells with 10 μM forskolin (to stimulate baseline cAMP production) and the test enantiomer.

  • Validation (Self-Correction): Use a known full agonist (e.g., quinpirole) as a positive control for cAMP inhibition, and a known antagonist (e.g., haloperidol) to reverse the agonist effect. If the test enantiomer decreases cAMP, it is an agonist (like (+)-3-PPP). If it blocks quinpirole-induced cAMP reduction without affecting baseline, it is an antagonist (like (-)-3-PPP).

Conclusion

The 3-phenylpiperidine scaffold is a testament to the profound impact of chirality in drug design. The stereochemical orientation at the C3 position serves as a functional switch, capable of converting a receptor agonist into an antagonist, or tuning a molecule into a precise allosteric stabilizer. Through advanced enantioselective synthetic methodologies—such as Rh-catalyzed carbometalation and dynamic kinetic resolution—researchers can now access these chiral architectures with unprecedented efficiency, paving the way for next-generation neurotherapeutics and targeted oncology agents.

References

  • Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers. PubMed (Psychopharmacology). 2

  • 3-Phenylpiperidine. Grokipedia.1

  • Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors. PubMed. 3

  • Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. PubMed.4

  • Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines. PubMed. 9

  • Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro. PubMed.5

  • Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. ACS Publications. 10

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications (JACS). 11

  • Effects of the substituted (S)-3-phenylpiperidine (-)-OSU6162 on PET measurements in subhuman primates. PubMed.6

  • Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction. ACS Publications (Journal of Medicinal Chemistry). 8

  • LPH-5 (drug). Wikipedia.7

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. 12

Sources

Methodological & Application

Application Note: Solubility Profiling and Handling of 1-(2-fluorobenzoyl)-3-phenylpiperidine in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Physicochemical Profiling & Solvent Causality

The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine is a highly lipophilic small molecule. Understanding its structural chemistry is critical for predicting its solubility behavior and designing robust experimental workflows.

Unlike basic piperidine derivatives that can form highly soluble hydrochloride salts in acidic environments, the acylation of the piperidine nitrogen with a 2-fluorobenzoyl group yields a neutral amide[1]. This structural modification eliminates the ionizable basic center, rendering the compound's solubility practically pH-independent across the physiological range (pH 1.2–7.4). Because it cannot be solubilized via pH adjustment or salt formation, the molecule exhibits high crystal lattice energy and significant lipophilicity.

To overcome these thermodynamic barriers during in vitro and in vivo evaluations, researchers must utilize specific organic solvents:

  • Dimethyl Sulfoxide (DMSO): Acts as an optimal aprotic solvent. Its high dielectric constant and strong hydrogen-bond acceptor properties effectively disrupt the compound's crystal lattice, making it the gold standard for preparing highly concentrated stock solutions[2].

  • Ethanol: Serves as a biologically acceptable protic solvent. While it has a lower solubilization capacity than DMSO, it is frequently used as a co-solvent in in vivo formulations to mitigate the cellular toxicity associated with high DMSO concentrations.

Quantitative Solubility Data

The following table summarizes the expected solubility parameters for 1-(2-fluorobenzoyl)-3-phenylpiperidine. These values serve as a baseline for designing dilution series and formulation vehicles.

Physicochemical Property / SolventValue / Solubility LimitAnalytical Method
Molecular Weight ~283.34 g/mol Theoretical
LogP (Estimated) 3.8 - 4.5Computational
DMSO Solubility (Thermodynamic) > 50 mg/mL (> 175 mM)Shake-Flask / HPLC-UV[3]
Ethanol Solubility (Thermodynamic) 15 - 25 mg/mL (50 - 88 mM)Shake-Flask / HPLC-UV[3]
Aqueous Buffer (pH 7.4) < 0.01 mg/mL (Practically Insoluble)Nephelometry (Kinetic)[4]

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

Solubility assessment in drug development is categorized into kinetic and thermodynamic evaluations. Kinetic solubility measures the precipitation point of a pre-dissolved compound (mimicking an assay dosing event), while thermodynamic solubility measures the absolute equilibrium between a solid crystal and the solvent[3].

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, originally proposed by Higuchi and Connors, is the "gold standard" for determining true equilibrium solubility[2].

Self-Validating Mechanism: This protocol requires multi-timepoint sampling. The system is considered self-validated and at true equilibrium only when the concentration variance between two consecutive time points (e.g., 48 h and 72 h) is less than 5%[5].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of solid 1-(2-fluorobenzoyl)-3-phenylpiperidine (e.g., 100 mg) into a series of glass vials. The presence of undissolved solid is mandatory to ensure saturation[5].

  • Solvent Dispensing: Accurately dispense 1.0 mL of the target solvent (100% DMSO or 100% Ethanol) into each vial.

  • Equilibration: Seal the vials securely and place them in a constant-temperature orbital shaker set to 25°C (or 37°C for physiological relevance). Agitate continuously[5].

  • Time-Point Sampling: Withdraw 50 µL aliquots at 24, 48, and 72 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes, followed by filtration through a solvent-resistant 0.22 µm PTFE syringe filter to remove any suspended microcrystals[3].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV against a known standard curve[3].

Protocol B: Kinetic Solubility Determination (Solvent-Shift Method)

This high-throughput method determines the concentration at which a compound precipitates when shifted from a DMSO stock into an aqueous or ethanolic assay medium[6].

Self-Validating Mechanism: Include control compounds with known solubility profiles (e.g., albendazole for low solubility, ketoconazole for moderate solubility) to validate the nephelometric scatter threshold and instrument calibration[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(2-fluorobenzoyl)-3-phenylpiperidine in 100% DMSO[4].

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold or 3-fold serial dilution of the DMSO stock using pure DMSO[6].

  • Solvent Shift: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing 198 µL of the target medium (e.g., Ethanol/Water mixtures or PBS). This ensures the final DMSO concentration remains constant at 1% (v/v)[4].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation to occur[6].

  • Detection: Scan the plate using a laser nephelometer. Undissolved particles will scatter the light. Plot the intensity of scattered light versus concentration; the inflection point (kick-off curve) indicates the kinetic solubility limit[4].

Workflow Visualization

SolubilityWorkflow cluster_Thermo Thermodynamic Solubility (Shake-Flask) cluster_Kinetic Kinetic Solubility (Solvent Shift) Start 1-(2-fluorobenzoyl)-3-phenylpiperidine Solid Compound AddSolvent Add Excess Solid to DMSO or Ethanol Start->AddSolvent MakeStock Prepare 10 mM DMSO Stock Start->MakeStock Equilibrate Equilibrate at 25°C (24 - 72 hours) AddSolvent->Equilibrate Filter Centrifuge & Filter (Phase Separation) Equilibrate->Filter Quantify HPLC-UV Quantification Filter->Quantify Dilute Serial Dilution into Aqueous/Ethanol Media MakeStock->Dilute Detect Nephelometry (Light Scattering) Dilute->Detect

Workflow for kinetic and thermodynamic solubility determination of lipophilic compounds.

Formulation Strategies & Handling Insights

When working with 1-(2-fluorobenzoyl)-3-phenylpiperidine, researchers must account for "solvent shock" upon dilution. Because the compound is highly soluble in DMSO but practically insoluble in water, rapid dilution of a DMSO stock directly into an aqueous buffer will cause immediate, irreversible precipitation (crashing out).

Best Practice: To formulate this compound for in vivo dosing or cell-based assays, utilize a co-solvent step-down approach. First, dissolve the compound in DMSO. Next, dilute the DMSO stock into Ethanol or a surfactant solution (e.g., Tween-80 or Cremophor EL) before final dilution into the aqueous phase. This creates a micellar or co-solvent gradient that maintains the compound in solution, artificially extending its kinetic solubility window for the duration of the assay.

References

  • Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • ADME Solubility Assay. BioDuro-Global CRDMO. [Link]

  • HANDBOOK OF SOLUBILITY DATA for PHARMACEUTICALS. Pageplace. [Link]

  • Determination of Kinetic Solubility. Bio-protocol. [Link]

  • Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound. PMC - NIH.[Link]

Sources

Optimal solvent systems for recrystallization of 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent System Design for the Recrystallization of 1-(2-fluorobenzoyl)-3-phenylpiperidine

Executive Summary

The purification of tertiary amide intermediates, such as 1-(2-fluorobenzoyl)-3-phenylpiperidine, presents unique crystallization challenges. Due to the absence of strong hydrogen bond donors and the presence of highly lipophilic structural motifs, these molecules often exhibit extreme solubility profiles—either completely soluble or entirely insoluble in pure solvents. This application note details the mechanistic rationale and self-validating protocols for optimizing a binary antisolvent recrystallization system, ensuring high-purity isolation, predictable crystal habits, and the prevention of liquid-liquid phase separation (oiling out).

Physicochemical Profiling & Mechanistic Causality

To design an optimal crystallization process, one must first deconstruct the molecule’s physicochemical properties. 1-(2-fluorobenzoyl)-3-phenylpiperidine consists of a piperidine core, a 3-phenyl substituent, and a 2-fluorobenzoyl group attached via a tertiary amide linkage.

Causality in Solvent Interaction:

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors (no -OH or -NH) but possesses multiple weak-to-moderate hydrogen bond acceptors (the amide carbonyl oxygen and the fluorine atom). Consequently, it relies heavily on dipole-dipole interactions and London dispersion forces.

  • Conformational Polymorphism: The tertiary amide bond exhibits restricted rotation, meaning the molecule exists in solution as an equilibrium of cis and trans rotamers. The dielectric constant of the chosen solvent system directly alters this conformer population. Solvents that stabilize a specific rotamer will selectively drive the nucleation of its corresponding conformational polymorph[1].

  • Solubility Extremes: The compound is highly soluble in aprotic polar solvents (dichloromethane, ethyl acetate) and nearly insoluble in aliphatic hydrocarbons (heptane, hexane) and water.

Therefore, a single-solvent cooling crystallization is largely ineffective. Instead, a binary mixture leveraging a thermodynamic balance between a primary solvent and an antisolvent is required to engineer the desired active pharmaceutical ingredient (API) solubility curve[2].

Thermodynamic Solvent Selection

We evaluated several binary systems to control the Metastable Zone Width (MZW) and optimize the desupersaturation rate.

  • System A (Ethyl Acetate / Heptane): This is the optimal aprotic system. Ethyl acetate effectively solvates the polar amide core, while heptane acts as a strong antisolvent, forcing the lipophilic phenyl rings to aggregate. This system provides predictable kinetic crystallization and yields highly filterable prismatic crystals.

  • System B (Isopropanol / Water): A protic/aqueous alternative. While useful for purging highly lipophilic impurities, the high polarity of water rapidly reduces solubility, often pushing the system past its metastable limit into labile supersaturation. This causes a "crash-out" or liquid-liquid phase separation (LLPS), trapping impurities in the solid matrix[3].

Quantitative Solubility & Yield Matrix

The following table summarizes the thermodynamic and kinetic outcomes of various solvent ratios. The 1:3 EtOAc/Heptane system provides the optimal balance of yield, purity, and processability.

Solvent SystemRatio (v/v)Sol. @ 60°C (mg/mL)Sol. @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Crystal Habit
Ethyl Acetate / Heptane 1:3 215 12 89 >99.6 Prismatic
Ethyl Acetate / Heptane1:5160<59597.4Acicular (Needles)
Isopropanol / Water4:1145188299.1Plates
Toluene / Heptane1:4>300556899.8Block

Data Interpretation: Pushing the antisolvent ratio to 1:5 (EtOAc/Heptane) increases the absolute yield to 95% but degrades purity to 97.4%. Mechanistically, the excessive antisolvent rapidly shrinks the MZW, causing uncontrolled secondary nucleation. This shifts the crystal habit to needles (acicular), which suffer from poor filterability and high mother-liquor retention.

Self-Validating Recrystallization Protocol

This protocol utilizes a controlled antisolvent titration method. It is designed as a self-validating system : at critical junctures, the physical state of the solution dictates the next operational step, preventing batch failure.

Materials:

  • Crude 1-(2-fluorobenzoyl)-3-phenylpiperidine

  • Ethyl Acetate (Primary Solvent, ACS Grade)

  • n-Heptane (Antisolvent, ACS Grade)

  • Overhead stirrer, jacketed reactor, and programmable thermoregulator.

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 10.0 g of crude API in 25 mL of Ethyl Acetate (2.5 volumes) in a jacketed reactor. Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration (Optional but Recommended): Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated clean reactor to remove insoluble mechanical impurities.

  • Antisolvent Titration & Cloud Point Validation (Critical Step):

    • Action: Begin dropwise addition of n-Heptane (up to 75 mL total) at a rate of 2 mL/min while maintaining the temperature at 60°C.

    • Validation Check: Stop the addition immediately when the first persistent turbidity (cloud point) is observed.

    • Self-Correction: Hold the temperature and agitation. If the turbidity resolves into a biphasic liquid (oiling out / LLPS), the system has bypassed nucleation and formed an amorphous oil. Do not proceed. To correct this, add 1-2 mL of Ethyl Acetate to redissolve the oil, lower the reactor temperature to 58°C, and introduce 10 mg of pure seed crystals.

    • If the turbidity persists as fine, suspended solid particulates, primary nucleation has successfully occurred within the metastable zone.

  • Aging and Desupersaturation: Once primary nucleation is validated, hold the suspension at 60°C for 30 minutes. Causality: This aging period allows the supersaturation to be consumed by crystal growth rather than uncontrolled secondary nucleation, ensuring the formation of large, pure, prismatic crystals.

  • Cooling and Final Antisolvent Addition: Resume the addition of the remaining n-Heptane at 1 mL/min. Once addition is complete, initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) n-Heptane. Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

The following logical matrix illustrates the critical decision points and phase transitions during the self-validating recrystallization workflow.

G Start Crude API Input Dissolve Dissolve in EtOAc (60°C, 2.5 Vol) Start->Dissolve Titrate Titrate Heptane (Antisolvent) Dissolve->Titrate CloudPoint Observe Cloud Point (Hold Addition) Titrate->CloudPoint Check Phase State Check CloudPoint->Check OilOut Oiling Out (LLPS) Add 5% EtOAc & Seed Check->OilOut Biphasic Nucleation Solid Particulates (Primary Nucleation) Check->Nucleation Solid OilOut->Titrate Corrected Age Age 30 mins at 60°C (Crystal Growth) Nucleation->Age Cool Add Remainder & Cool to 5°C Age->Cool Isolate Filter & Dry (Prismatic Crystals) Cool->Isolate

Workflow for the binary antisolvent recrystallization of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

References

  • Lonare, A. A., & Patel, S. R. "Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients.
  • "Toward a Rational Solvent Selection for Conformational Polymorph Screening.

Sources

Extraction methods of 1-(2-fluorobenzoyl)-3-phenylpiperidine from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Efficiency Extraction of 1-(2-fluorobenzoyl)-3-phenylpiperidine from Biological Matrices for Quantitative Bioanalysis

Introduction: The Analytical Challenge

1-(2-fluorobenzoyl)-3-phenylpiperidine is a synthetic piperidine derivative. The quantitative analysis of such compounds in complex biological matrices, such as plasma, whole blood, and urine, is fundamental in various fields, including pharmacology, toxicology, and drug metabolism studies. The inherent complexity of these matrices, which contain a myriad of endogenous substances like proteins, lipids, salts, and metabolites, poses a significant analytical challenge. These components can interfere with analysis, suppress instrument signals, and ultimately compromise the accuracy and sensitivity of quantitative results.[1]

Therefore, a robust, reliable, and efficient sample preparation strategy is not merely a preliminary step but the cornerstone of a successful bioanalytical method. The primary objective of the extraction process is to isolate the target analyte from interfering matrix components while simultaneously concentrating it to a level suitable for detection by modern analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

This document provides a comprehensive guide to the principal extraction methodologies for 1-(2-fluorobenzoyl)-3-phenylpiperidine, detailing the mechanistic rationale behind each technique and providing validated protocols for immediate application.

Analyte Physicochemical Properties: The Key to Method Selection

Understanding the physicochemical properties of 1-(2-fluorobenzoyl)-3-phenylpiperidine is critical for designing an effective extraction strategy.

  • Structure: The molecule contains a basic piperidine nitrogen, a non-polar phenyl group, and a moderately polar fluorobenzoyl group.

  • Basicity (pKa): The piperidine nitrogen is basic and will be protonated (positively charged) at physiological pH (~7.4) and under acidic conditions. Under basic conditions (pH > 10), it will be deprotonated and exist in its neutral, more lipophilic form. This pH-dependent charge state is the most critical property to exploit during extraction.

  • Polarity: The molecule is largely non-polar, making it highly soluble in organic solvents when in its neutral form.

Based on these properties, three primary extraction techniques are viable: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice among them depends on the required sample cleanliness, sensitivity (Limit of Quantitation), throughput, and available resources.

Methodologies & Protocols

This section details the theoretical basis and practical application of the three core extraction techniques.

Protein Precipitation (PPT): The Rapid Screen

Expertise & Rationale: PPT is the simplest and fastest sample preparation technique. It involves adding a large volume of organic solvent (typically acetonitrile or methanol) to the biological sample (e.g., plasma).[3] This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The analyte, being soluble in the organic-aqueous supernatant, is separated from the solid protein mass by centrifugation.

While fast and inexpensive, PPT is a non-selective, "crude" cleanup method. It does not effectively remove other small-molecule interferences like lipids or salts, which can lead to significant matrix effects in LC-MS/MS analysis.[4] It is best suited for high-concentration screening applications where the highest degree of accuracy is not paramount.

Experimental Protocol: PPT for Plasma

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., 1-(2-fluorobenzoyl)-3-phenylpiperidine-d5 in methanol) and briefly vortex. The IS is crucial for correcting variability during sample processing and instrument analysis.[5]

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The use of cold solvent enhances the precipitation of proteins.

  • Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation and analyte distribution into the solvent.

  • Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for improved sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Liquid-Liquid Extraction (LLE): The Classic Workhorse

Expertise & Rationale: LLE is a more selective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][7] The key to successfully extracting a basic compound like 1-(2-fluorobenzoyl)-3-phenylpiperidine is to control the pH of the aqueous phase.

By adding a base (e.g., sodium hydroxide, ammonium hydroxide) to raise the sample pH to >10, the basic piperidine nitrogen is deprotonated. This converts the molecule from its charged, water-soluble form to its neutral, organic-soluble form, allowing it to partition efficiently into the immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[6][8] This process leaves many polar, endogenous interferences behind in the aqueous phase, resulting in a significantly cleaner extract than PPT.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Plasma/Urine Sample + Internal Standard Basify 2. Add Base (e.g., NaOH) to adjust pH > 10 Sample->Basify Deprotonate Analyte AddSolvent 3. Add Organic Solvent (e.g., Ethyl Acetate) Basify->AddSolvent Vortex 4. Vortex/Mix Vigorously (Partitioning) AddSolvent->Vortex Centrifuge 5. Centrifuge (Phase Separation) Vortex->Centrifuge Collect 6. Collect Organic Layer (Top Layer) Centrifuge->Collect Analyte in Organic Phase Evap 7. Evaporate to Dryness Collect->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon Inject 9. Inject into LC-MS/MS Recon->Inject

Caption: Workflow for Liquid-Liquid Extraction (LLE) of basic analytes.

Experimental Protocol: LLE for Plasma/Urine

  • Aliquoting & IS Spiking: Pipette 200 µL of the sample into a glass centrifuge tube. Add 10 µL of the working internal standard solution and briefly vortex.

  • Basification: Add 50 µL of 1M Sodium Hydroxide (NaOH) to the sample. Vortex for 10 seconds. Verify the pH is >10.

  • Solvent Addition: Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a 9:1 mixture of hexane:isoamyl alcohol).

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE): The Gold Standard

Expertise & Rationale: SPE is a highly selective and efficient sample preparation technique analogous to liquid chromatography.[9][10] It uses a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.[10][11] Interferences can then be washed away before the purified analyte is eluted with a different solvent.[12]

For 1-(2-fluorobenzoyl)-3-phenylpiperidine, a mixed-mode cation exchange SPE sorbent is the ideal choice. These sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups. This dual-retention mechanism is exceptionally powerful:

  • Loading (Acidic pH): The sample is acidified (pH < 4) before loading. This ensures the piperidine nitrogen is protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange groups on the sorbent. The non-polar parts of the molecule also interact with the reversed-phase backbone.

  • Washing: A series of washes can be performed. An acidic wash (e.g., with dilute acid) maintains the ionic bond while removing neutral and acidic interferences. An organic wash (e.g., with methanol) can then be used to remove lipids and other non-polar interferences that are weakly bound to the reversed-phase component.

  • Elution (Basic pH): A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is used. The base neutralizes the charge on the piperidine nitrogen, breaking the strong ionic bond and allowing the now-neutral analyte to be eluted from the sorbent. This results in an exceptionally clean extract.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Extraction Steps cluster_analysis Analysis Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Acidified Water) Load 4. Load Sample (Analyte Binds) Equilibrate->Load Sample 3. Acidify Sample (pH < 4) Sample->Load Wash1 5. Wash 1 (Acidic Wash) Load->Wash1 Removes neutral/ acidic interferences Wash2 6. Wash 2 (Organic Wash) Wash1->Wash2 Removes non-polar interferences Elute 7. Elute Analyte (Basic Solvent) Wash2->Elute Breaks ionic bond Evap 8. Evaporate to Dryness Elute->Evap Recon 9. Reconstitute in Mobile Phase Evap->Recon Inject 10. Inject into LC-MS/MS Recon->Inject

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 10 µL of the working IS solution. Add 500 µL of 2% formic acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg bed weight) by passing 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Step 1 (Aqueous): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Washing Step 2 (Organic): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.

Method Comparison and Validation

The trustworthiness of any quantitative data relies on a thoroughly validated analytical method.[13][14] Key validation parameters, based on regulatory guidelines, must be assessed for the chosen extraction and analysis method.[15]

Comparative Data

The following table summarizes the expected performance characteristics of each extraction technique for the analysis of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery ~100% (but with matrix)80-95%>90%
Matrix Effect High (Ion Suppression)ModerateLow to Negligible
Selectivity/Cleanliness LowModerateHigh
Throughput HighModerateModerate-High (96-well format)
Cost per Sample LowLow-ModerateHigh
Method Development Time MinimalModerateHigh
Recommended Use High-concentration screeningRoutine quantitative analysisLow-level quantification, high sensitivity assays
Core Validation Parameters

A self-validating protocol must rigorously assess the following performance metrics.[15]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the signal detected is solely from the analyte of interest.[15]
Linearity & Range Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.Demonstrates a proportional relationship between concentration and instrument response.[15]
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%.Defines the lowest concentration that can be reliably quantified.[15][16]
Accuracy & Precision Accuracy within ±15% of nominal value (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).Assesses the closeness of measured results to the true value (accuracy) and the reproducibility of measurements (precision).[14][16]
Extraction Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process by comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[15]
Matrix Effect Consistent and reproducible; ideally between 85-115%.Evaluates the impact of co-eluting matrix components on the ionization of the analyte.[15]
Stability Analyte concentration remains within ±15% of the initial value under various storage conditions (freeze-thaw, short-term, long-term).Ensures sample integrity from collection to analysis.[13][15]

Conclusion

The successful extraction of 1-(2-fluorobenzoyl)-3-phenylpiperidine from biological matrices is a critical prerequisite for accurate and reliable quantification. The choice of method must be guided by the specific requirements of the study.

  • Protein Precipitation offers a rapid but crude cleanup suitable for high-concentration applications.

  • Liquid-Liquid Extraction provides a balance of cleanliness, cost, and performance by exploiting the analyte's basicity.

  • Solid-Phase Extraction , particularly using a mixed-mode cation exchange mechanism, delivers the cleanest extracts and highest sensitivity, making it the gold standard for demanding bioanalytical applications requiring low detection limits.

Regardless of the method chosen, a comprehensive validation that assesses selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability is mandatory to ensure the integrity and trustworthiness of the resulting data.

References

  • N/A. Identification and stability of synthetic cathinones in biological samples.
  • Cunha, K. F., et al. (2020). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology. Retrieved from [Link]

  • Gracia-Lor, E., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. MDPI. Retrieved from [Link]

  • Margalho, C., et al. (2013). Validation of an analytical procedure for quantitation of synthetic cathinones and phenetylamines in different biological specimens using microwave fast derivatisation and gas chromatography - mass spectrometry. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Method Validation for the Simultaneous Analysis of Synthetic Cathinones. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • N/A. (n.d.). Solid Phase Extraction Technique – Trends, Opportunities and Applications.
  • N/A. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Retrieved from [Link]

  • Mukhopadhyay Singh. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved from [Link]

  • N/A. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. ChemRxiv. Retrieved from [Link]

  • N/A. (2023). arXiv:2303.06136v1 [physics.med-ph]. Retrieved from [Link]

  • N/A. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. Retrieved from [Link]

  • Gackowski, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. BenchChem.
  • Zhang, Y., et al. (2023). Generic Methods for Simultaneous Analysis of Four Direct Oral Anticoagulants in Human Plasma and Urine by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • N/A. (1989). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. MDPI. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 1-(2-Fluorobenzoyl)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine, a key structural motif in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, while simultaneously improving reaction yields and simplifying product purification compared to conventional heating methods.[1][2] This protocol is designed for researchers and professionals in drug discovery and development, providing a practical, scalable, and environmentally conscious approach to the synthesis of N-aroylpiperidine derivatives.

Introduction: The Rationale for Microwave-Assisted Synthesis

The 1-aroyl-3-phenylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous biologically active compounds. The synthesis of such amides, typically achieved through the coupling of a carboxylic acid and an amine, can be sluggish and often requires harsh conditions or the use of stoichiometric coupling reagents when performed using conventional heating methods.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[5][6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction.[2][7] This leads to rapid and uniform heating, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[1][2]

  • Increased Product Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.[1][7]

  • Enhanced Reaction Rates: Microwave energy can significantly accelerate the rate of chemical reactions.[1][2]

  • Improved Energy Efficiency: By directly heating the reactants, less energy is wasted heating the reaction vessel and surrounding environment.[2]

This application note provides a detailed protocol for the direct amidation of 3-phenylpiperidine with 2-fluorobenzoic acid under microwave irradiation, demonstrating the practical advantages of this technology.

Reaction Scheme

reactant1 2-Fluorobenzoic Acid plus + reactant1->plus reactant2 3-Phenylpiperidine arrow Microwave (150 °C, 15 min) Solvent-free reactant2->arrow plus->reactant2 product 1-(2-Fluorobenzoyl)-3-phenylpiperidine arrow->product

Figure 1: General reaction scheme for the microwave-assisted synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Experimental Protocol

Materials and Instrumentation
Reagent/EquipmentGrade/Specification
2-Fluorobenzoic Acid≥98% purity
3-Phenylpiperidine≥98% purity
Ethyl AcetateACS Grade
Saturated Sodium Bicarbonate SolutionLaboratory Grade
Anhydrous Magnesium SulfateLaboratory Grade
Microwave SynthesizerDedicated single-mode reactor with temperature and pressure sensors
10 mL Microwave Process VialDesigned for high pressure and temperature
Magnetic Stir BarTeflon-coated
Rotary EvaporatorStandard laboratory equipment
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F254
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-fluorobenzoic acid (1.0 mmol, 140.1 mg) and 3-phenylpiperidine (1.0 mmol, 161.2 mg).

    • Expert Insight: This protocol utilizes a 1:1 molar ratio of reactants under solvent-free conditions. This approach aligns with green chemistry principles by minimizing solvent waste.[6][7] The absence of a solvent also allows for higher reaction temperatures to be reached quickly.

  • Microwave Irradiation: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Place the vial into the cavity of the microwave synthesizer.

    • Causality: A dedicated microwave reactor is crucial for safety and reproducibility. Domestic microwave ovens lack the necessary temperature and pressure controls for chemical synthesis and should never be used.[8][9][10]

  • Reaction Conditions: Set the reaction parameters as follows:

    • Temperature: 150 °C (Ramp time: 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

  • Cooling: After the irradiation is complete, the reaction vial is cooled to below 50 °C using the instrument's automated cooling system (e.g., compressed air jet) before removal from the microwave cavity.[11]

    • Safety Note: Never attempt to open a hot, pressurized reaction vial. Allow it to cool completely to prevent solvent flashing and potential injury.[11]

  • Work-up and Isolation:

    • Open the cooled vial and dissolve the residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted 2-fluorobenzoic acid.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-fluorobenzoyl)-3-phenylpiperidine as a solid.

Workflow Diagram

G start Combine Reactants in Microwave Vial mw Microwave Irradiation (150 °C, 15 min) start->mw cool Cool to < 50 °C mw->cool dissolve Dissolve in Ethyl Acetate cool->dissolve wash Wash with NaHCO₃ (aq) dissolve->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Expected Results and Characterization

The microwave-assisted synthesis is expected to yield the desired product in over 90% yield after purification. The product, 1-(2-fluorobenzoyl)-3-phenylpiperidine, should be characterized by standard analytical techniques.

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 9H, Ar-H), 4.80-4.60 (m, 1H), 4.00-3.80 (m, 1H), 3.40-3.20 (m, 1H), 3.00-2.80 (m, 1H), 2.20-1.60 (m, 5H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.0 (C=O), 160.5 (d, J=245 Hz, C-F), 144.0, 131.0, 129.0, 128.5, 127.0, 126.5, 124.5, 115.5 (d, J=22 Hz), 53.0, 48.0, 44.0, 33.0, 25.0.
IR (ATR) ν (cm⁻¹): 3060, 2935, 1635 (C=O amide), 1450, 1280, 750.
HRMS (ESI) m/z: Calculated for C₁₈H₁₉FNO [M+H]⁺: 284.1445; Found: 284.1448.

Note: The expected NMR data is based on analogous structures reported in the literature. Actual chemical shifts may vary.[12][13][14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]

  • Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis.[8][10] Never use a domestic microwave oven. Familiarize yourself with the instrument's safety features and operating procedures.[8] Be aware that reactions under microwave irradiation can generate high pressures.[11]

  • Chemical Hazards: Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The microwave-assisted protocol presented in this application note offers a rapid, efficient, and scalable method for the synthesis of 1-(2-fluorobenzoyl)-3-phenylpiperidine. This approach significantly reduces reaction times and improves yields, providing a superior alternative to conventional synthetic methods. The adoption of MAOS technology can accelerate drug discovery and development programs by enabling faster synthesis of target molecules and libraries for biological screening.

References

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications.
  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Microwave-assisted direct amidation of thioesters: a green approach.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine.
  • PubMed. (2015). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND PHYTOTOXIC SCREENING OF 1-AROYL-3,5-DIARYLPYRAZOLINE DERIVATIVES.
  • Arabian Journal of Chemistry. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

Sources

Application Note: Advanced Handling, Storage, and Analytical Protocols for 1-(2-Fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

1-(2-fluorobenzoyl)-3-phenylpiperidine is a sterically constrained, halogenated piperidine derivative utilized extensively in medicinal chemistry and drug discovery pipelines. Compounds featuring the 3-phenylpiperidine scaffold, particularly those with N-aroyl substitutions, are frequently investigated for their interactions with central nervous system (CNS) targets, such as 5-HT receptors, and as inhibitors for deubiquitinating enzymes (DUBs) in oncology research [1].

The presence of the 2-fluorobenzoyl moiety introduces specific dipole moments and hydrogen-bond accepting capabilities, while the 3-phenylpiperidine core provides a rigid, lipophilic pharmacophore. Because of its specific physicochemical profile, maintaining the structural integrity of the powder from receipt through to biological assay preparation is critical. Improper handling can lead to moisture absorption, electrostatic loss, or photo-degradation, directly compromising experimental reproducibility.

Physicochemical Profiling & Storage Causality

Understanding the physicochemical nature of 1-(2-fluorobenzoyl)-3-phenylpiperidine dictates its handling requirements. The amide linkage is generally stable under neutral conditions; however, the crystalline powder can exhibit hygroscopicity. Furthermore, fluorinated aromatic systems can be sensitive to prolonged ultraviolet (UV) exposure, necessitating strict light-protective storage protocols.

Table 1: Physicochemical Properties and Storage Parameters
ParameterCharacteristic / ValueCausality / Rationale
Physical State Solid (Crystalline Powder)Prone to electrostatic dispersion during weighing; requires anti-static tools.
Solubility High in DMSO, DMF, ACN; Low in H₂OThe lipophilic phenyl ring and fluorobenzoyl group necessitate organic solvents for primary stock preparation.
Light Sensitivity ModerateUV exposure may induce slow photo-degradation of the halogenated aromatic ring.
Long-Term Storage -20°C, DesiccatedPrevents ambient moisture absorption which alters molarity calculations and degrades powder flowability.
Working Stock Storage 4°C (Short-term, <1 week)Minimizes freeze-thaw cycles which can precipitate the compound out of solution.

Standard Operating Procedures: Handling & Solubilization

To ensure both operator safety and quantitative accuracy, the following self-validating handling protocol must be strictly adhered to.

Protocol A: Precision Weighing and Stock Preparation

Objective: To prepare a 10 mM stock solution without compromising the anhydrous integrity of the source powder.

  • Thermal Equilibration: Remove the sealed vial of 1-(2-fluorobenzoyl)-3-phenylpiperidine from the -20°C freezer. Place it in a vacuum desiccator at room temperature (20-25°C) for a minimum of 30 minutes.

    • Causality: Opening a cold vial in ambient air immediately introduces condensation, irreversibly hydrating the powder and skewing all subsequent mass-to-molar conversions.

  • Environmental Control: Perform all weighing inside a Class II biological safety cabinet or a dedicated powder-weighing hood equipped with a HEPA filter.

  • Electrostatic Mitigation: Utilize an anti-static ionizer blower and zero-tolerance PTFE-coated spatulas.

    • Causality: Fine pharmaceutical powders generate static charge. Unmitigated static causes powder to adhere to the weighing boat or disperse into the airflow, leading to inaccurate dosing and contamination.

  • Transfer and Solubilization: Transfer the weighed powder into an amber-tinted volumetric glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds, followed by 5 minutes of mild sonication until optically clear.

  • Aliquot Generation: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace with dry Argon or Nitrogen gas before sealing to displace oxidative ambient air, then store at -20°C.

HandlingWorkflow Start Lyophilized Powder 1-(2-fluorobenzoyl)-3-phenylpiperidine Equil Thermal Equilibration (Desiccator, 30 min, RT) Start->Equil Weigh Precision Weighing (Anti-static Spatula, HEPA Hood) Equil->Weigh Solubilize Solubilization (Anhydrous DMSO, Sonication) Weigh->Solubilize QC LC-MS Quality Control (Verify > 98% Purity) Solubilize->QC Storage Argon Purge & Aliquot (-20°C, Amber Vials) QC->Storage

Workflow for the handling, solubilization, and quality control of the piperidine derivative.

Analytical Characterization Workflows

Before deploying the compound in high-throughput screening (HTS) or in vitro assays, its structural integrity and purity must be verified.

Protocol B: LC-MS Purity Verification

Objective: To confirm the molecular weight and absence of degradation byproducts using Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The lipophilic nature of the compound ensures it will be retained on the C18 column. The gradient efficiently elutes the compound while separating any highly polar degradation products (such as cleaved piperidine rings) early in the run.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic systems) and configure the mass spectrometer for Positive Electrospray Ionization (ESI+).

  • Validation: Confirm the presence of the primary [M+H]+ parent ion corresponding to the exact mass of 1-(2-fluorobenzoyl)-3-phenylpiperidine. Ensure the integrated Area Under the Curve (AUC) of the primary peak at 254 nm constitutes >98% of the total chromatogram.

ReceptorLogic Ligand 1-(2-fluorobenzoyl)- 3-phenylpiperidine Binding Receptor Binding (Steric & Electronic Fit) Ligand->Binding Receptor Target Protein (e.g., 5-HT or DUBs) Receptor->Binding Assay In Vitro Assay Quantification (IC50 / Ki) Binding->Assay

Logical relationship between the piperidine derivative and target receptor binding pathways.

Safety and Decontamination

While not classified as a highly hazardous chemical weapon or regulated toxin, all novel pharmaceutical intermediates must be handled using standard precautionary principles [2].

  • PPE Requirements: Nitrile gloves, wrap-around safety goggles, and a standard laboratory coat.

  • Decontamination: In the event of a powder spill, do not dry-sweep. Cover the spill with absorbent paper towels, saturate with a solvent (such as isopropanol or a 10% bleach solution) to dissolve and capture the powder, and dispose of the materials in a designated hazardous chemical waste receptacle.

References
  • World Intellectual Property Organization. (2017). New (hetero)aryl-substituted-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them (Patent No. WO2017212010A1).

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-fluorobenzoyl)-3-phenylpiperidine. As a substituted piperidine, this compound contains a basic nitrogen atom, which is the primary driver of common chromatographic challenges, most notably peak asymmetry. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for 1-(2-fluorobenzoyl)-3-phenylpiperidine tailing so severely?

A1: The most common cause of peak tailing for basic compounds like 1-(2-fluorobenzoyl)-3-phenylpiperidine is a secondary retention mechanism involving interaction with the stationary phase.[1][2] The piperidine nitrogen in your analyte is basic and becomes protonated (positively charged) in typical reversed-phase mobile phases. This charged analyte can then interact strongly with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[3] At mobile phase pH levels above 3 or 4, these silanols can deprotonate to become negatively charged (Si-O⁻), creating strong ionic attraction sites that cause a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4][5]

Q2: What is the first and most critical step to diagnose the cause of peak tailing?

A2: Before modifying your method, you must determine if the problem is chemical (related to analyte-column interactions) or physical (related to the HPLC system). The simplest way to do this is to inject a neutral compound, such as toluene or naphthalene.[6] If the neutral compound's peak is symmetrical, the tailing is a chemical issue specific to your basic analyte.[6] If the neutral compound also tails, the problem is likely physical, such as a column void, a partially blocked frit, or excessive extra-column volume in your system (e.g., long or wide-bore tubing).[1][7]

Q3: How does adjusting the mobile phase pH help improve the peak shape?

A3: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[8][9] By lowering the mobile phase pH to between 2.5 and 3.0, you suppress the ionization of the acidic silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[1][2][10] This minimizes the strong ionic interactions that cause tailing. While your analyte will be fully protonated and positively charged at this pH, eliminating the negative sites on the stationary phase is the key to achieving a symmetrical peak.

Q4: What is a "competing base" like triethylamine (TEA) and should I use it?

A4: Triethylamine (TEA) is a mobile phase additive that acts as a "silanol suppressor" or "competing base". As a small basic molecule, TEA interacts with and blocks the active silanol sites on the stationary phase, effectively shielding your analyte from these problematic secondary interactions.[11][12] While historically very common, TEA is used less frequently with modern, high-purity columns.[5][13] It can be very effective but has drawbacks, including shortening column lifetime and potentially suppressing ionization in mass spectrometry.[10] It is best used as a secondary strategy if pH adjustment and proper column selection are insufficient.

Q5: Will simply changing my HPLC column solve the problem?

A5: Yes, column selection is critical. Modern HPLC columns manufactured from high-purity "Type B" silica have a much lower concentration of acidic silanol groups and metallic impurities, significantly reducing peak tailing for basic compounds.[2][12] Furthermore, choosing a column that is specifically "base-deactivated" or "end-capped" provides an additional layer of inertness.[14][15] End-capping is a process where residual silanols are chemically bonded with a small reagent to make them inaccessible to analytes.[14] For challenging basic compounds, using a modern, end-capped, base-deactivated column is a highly recommended solution.[16]

In-Depth Troubleshooting Guide

This guide provides a systematic workflow for eliminating peak tailing for 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Workflow for Troubleshooting Peak Tailing

start Peak Tailing Observed check_physical Inject Neutral Compound (e.g., Toluene) start->check_physical physical_issue Physical Problem: - Check for column void - Inspect/replace frit - Minimize tubing length check_physical->physical_issue Peak Tails chemical_issue Chemical Interaction Problem check_physical->chemical_issue Peak is Symmetrical optimize_ph Step 1: Optimize Mobile Phase pH (Target pH 2.5-3.0) physical_issue->optimize_ph After fixing chemical_issue->optimize_ph check_shape1 Peak Shape Acceptable? optimize_ph->check_shape1 add_tea Step 2: Add Competing Base (e.g., 0.1% TEA) check_shape1->add_tea No end Symmetrical Peak Achieved check_shape1->end Yes check_shape2 Peak Shape Acceptable? add_tea->check_shape2 change_column Step 3: Change HPLC Column (Use Base-Deactivated, End-Capped Column) check_shape2->change_column No check_shape2->end Yes change_column->end

Caption: Chemical interactions leading to peak tailing and their resolution.

  • pH Adjustment:

    • Low pH (Recommended): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer. [10]This ensures the silanol groups are fully protonated (neutral), eliminating the ionic interaction. Your analyte remains protonated, but interacts primarily through the desired reversed-phase mechanism.

    • High pH (Alternative): On a pH-stable column (e.g., hybrid silica), using a high pH (e.g., pH 10-11) will deprotonate the basic analyte, making it neutral. [13][17]This also eliminates the ionic interaction. However, this can significantly alter retention time and requires a specialized, robust column. [17]

  • Buffer and Additive Selection:

    • Buffers: Use a buffer to maintain a stable pH. The buffer's pKa should be close to the target pH. Common choices for low pH work are phosphate or formate. [5][9]A concentration of 10-25 mM is typically sufficient. [5][10] * Competing Base (Triethylamine - TEA): If pH adjustment alone is not enough, add a competing base. TEA is added to the mobile phase at concentrations of 0.1-0.5% (v/v) or 10-50 mM. [5]It effectively masks the active silanol sites. [11]Be aware that this can shorten column life and is often unnecessary with modern columns. [10]

Step 2: HPLC Column Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.

  • Use High-Purity, Type B Silica Columns: Modern columns are made from silica with very low metal contamination, which reduces the acidity and activity of silanol groups. [2]* Select Base-Deactivated and End-Capped Columns: These columns are specifically designed to provide excellent peak shapes for basic compounds. [14][15]"End-capping" chemically blocks most of the remaining silanols after the C18 phase is bonded. [14]* Consider Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain. [3][14]This polar group can shield the analyte from interacting with underlying silanols, improving peak shape. [14]

Data Summary: Recommended Starting Conditions
ParameterRecommendationRationale
Column High-Purity, Base-Deactivated, End-Capped C18 (e.g., Luna Omega, Kinetex, Zorbax StableBond, Hypersil GOLD)Minimizes available active silanol sites, providing a more inert surface. [10][14]
Mobile Phase A 10-25 mM Potassium Phosphate or Ammonium Formate in WaterBuffers the mobile phase to maintain a constant, low pH. [5][10]
pH (Aqueous) Adjust to 2.5 - 3.0 with Phosphoric or Formic AcidSuppresses the ionization of silanol groups to prevent secondary ionic interactions. [1][2]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Additive (Optional) 0.1% (v/v) Triethylamine (TEA)Acts as a competing base to mask any remaining active silanol sites. [10]
Temperature 30 - 40 °CCan sometimes improve peak efficiency and symmetry.
Experimental Protocols
Protocol 1: Preparation of a Low-pH Buffered Mobile Phase
  • Prepare Buffer Stock: To prepare a 1 M stock solution of potassium phosphate monobasic (KH₂PO₄), dissolve 136.1 g in 1 L of HPLC-grade water.

  • Prepare Aqueous Mobile Phase (A): Add 20 mL of the 1 M KH₂PO₄ stock solution to 950 mL of HPLC-grade water in a 1 L flask or bottle. This gives a concentration of 20 mM.

  • Adjust pH: While stirring, slowly add dilute phosphoric acid dropwise to the aqueous mobile phase until the pH meter reads a stable value between 2.5 and 3.0.

  • Final Volume: Add HPLC-grade water to bring the final volume to 1 L.

  • Filter and Degas: Filter the mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration before use.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
  • Prepare Aqueous Mobile Phase (A): Prepare your buffered or unbuffered aqueous mobile phase as required for your separation.

  • Add TEA: Using a calibrated pipette, add triethylamine to the final prepared aqueous mobile phase to achieve the desired concentration. For a 0.1% (v/v) solution, add 1.0 mL of TEA to 999 mL of the aqueous phase.

    • CAUTION: Work in a fume hood. TEA is volatile and has a strong, unpleasant odor. 3. pH Adjustment (if necessary): After adding TEA, the pH will increase. If a specific pH is required, carefully re-adjust it back down using an acid like phosphoric or formic acid.

  • Filter and Degas: Filter the final mobile phase containing TEA through a 0.45 µm filter and degas thoroughly before placing it on the HPLC system.

By systematically applying these diagnostic and optimization strategies, you can successfully eliminate peak tailing and achieve robust, reproducible, and accurate quantification of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Restek. How do intrinsically base-deactivated phases work? [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Scribd. ACE® Ultra-Inert Base Deactivated HPLC Columns. [Link]

  • HPLC-Today. TO ADD OR NOT TO ADD. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Taylor & Francis Online. The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

  • Chromatography Forum. Base-Deactivated End-Capped Column. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. [Link]

  • ResearchGate. A SENSITIVE ANALYTICAL (RP-HPLC-PDA, UV/VIS) METHOD FOR THE DETERMINATION OF NEWLY SYNTHESIZED N-ISONICOTINOYL-N´-(3-FLUOROBEN. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Technical Support Center: Preventing Amide Bond Hydrolysis in 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-fluorobenzoyl)-3-phenylpiperidine . This guide is engineered for drug development professionals and synthetic chemists who are encountering stability issues, specifically the premature cleavage of the amide bond.

By synthesizing mechanistic chemistry with field-proven formulation strategies, this center provides actionable, self-validating protocols to stabilize your compound during synthesis, formulation, and long-term storage.

Molecular Vulnerability Profile: The Root Cause of Hydrolysis

Amide bonds are traditionally considered one of the most stable functional groups in organic chemistry due to the resonance interaction between the carbonyl carbon and the nitrogen lone pair[1]. However, the unique structural topology of 1-(2-fluorobenzoyl)-3-phenylpiperidine introduces specific electronic vulnerabilities.

The Causality of Degradation: The primary driver of hydrolysis in this molecule is the 2-fluoro substituent on the benzoyl ring. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity. Consequently, the activation energy required for a nucleophile (such as water or hydroxide ions) to attack the carbonyl carbon and form the high-energy tetrahedral intermediate is substantially lowered[2].

Furthermore, because the piperidine nitrogen is part of a secondary amine, the resulting tertiary amide lacks a hydrogen atom that could otherwise participate in stabilizing hydrogen-bond networks, making the molecule highly sensitive to base-catalyzed hydrolysis.

Mechanism A 1-(2-fluorobenzoyl)- 3-phenylpiperidine B OH- Nucleophilic Attack at Carbonyl Carbon A->B C Tetrahedral Intermediate (High Energy State) B->C D C-N Bond Cleavage C->D E 2-Fluorobenzoic Acid + 3-Phenylpiperidine D->E

Base-catalyzed hydrolysis pathway of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Quantitative Stability Data

To effectively troubleshoot, you must understand how pH and structural modifications impact the degradation kinetics. The tables below summarize the expected hydrolytic behavior based on substituent effects and environmental pH[2].

Table 1: pH-Dependent Half-Life Profile (at 25°C in Aqueous Buffer)

pH LevelPrimary Hydrolysis MechanismEstimated Half-Life ( t1/2​ )Recommendation
1.2 (Gastric) Acid-catalyzed (Carbonyl protonation)< 12 hoursRequires enteric coating for oral delivery.
5.5 - 6.0 Minimal (V-shaped pH-rate minimum)> 24 monthsOptimal formulation pH.
7.4 (Physiological) Spontaneous neutral hydrolysis~ 4 - 6 monthsAcceptable for short-term IV dosing.
9.0+ (Basic) Base-catalyzed (OH- attack)< 4 hoursStrictly avoid during synthesis/storage.

Table 2: Substituent Effect on Base-Catalyzed Hydrolysis Rate

Benzoyl SubstituentElectronic EffectRelative Hydrolysis Rate ( krel​ )
Unsubstituted (H)Baseline1.0x
4-FluoroInductive (-I) & Resonance (+R)1.8x
2-Fluoro (Target) Strong Inductive (-I), minimal steric shielding4.5x

Troubleshooting Workflow

When degradation is detected during routine purity checks (e.g., via LC-MS/MS), follow this logical decision tree to isolate and eliminate the environmental stressors causing the amide cleavage.

Workflow Start Hydrolysis Detected (LC-MS/MS) pH Check Formulation pH Start->pH pH_Action Adjust to pH 5.5 - 6.0 (Citrate/Acetate Buffer) pH->pH_Action pH > 7.0 Temp Evaluate Storage Temp pH->Temp pH optimal Temp_Action Store at 4°C or Lyophilize Temp->Temp_Action Temp > 25°C Excipient Assess Excipients Temp->Excipient Temp optimal Excipient_Action Remove Nucleophiles (e.g., Tris, primary amines) Excipient->Excipient_Action

Step-by-step troubleshooting workflow to mitigate amide bond hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocols are designed as self-validating systems. By including specific internal controls, you can definitively prove whether degradation is caused by the molecule's intrinsic electronic properties or an external formulation error.

Protocol A: Accelerated Stability & Buffer Compatibility Testing

This protocol identifies the optimal buffer system while controlling for the inductive effect of the 2-fluoro group.

Materials:

  • Target compound: 1-(2-fluorobenzoyl)-3-phenylpiperidine.

  • Control compound: 1-benzoyl-3-phenylpiperidine (unsubstituted).

  • Buffers (50 mM): Sodium Acetate (pH 5.5), Sodium Phosphate (pH 7.4), Tris-HCl (pH 7.4).

  • Quenching solution: Ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., deuterated analog).

Step-by-Step Methodology:

  • Preparation: Prepare 1.0 mg/mL stock solutions of both the target and control compounds in DMSO.

  • Spiking: Dilute the stocks 1:100 into the three respective buffers (final concentration 10 µg/mL, 1% DMSO).

  • Incubation: Aliquot the solutions into sealed amber glass vials. Incubate in a stability chamber at 40°C / 75% Relative Humidity (RH).

  • Sampling: Pull 50 µL aliquots at T=0,1,3,7, and 14 days.

  • Quenching: Immediately mix the pulled aliquot with 150 µL of the cold quenching solution to halt any ongoing hydrolysis and precipitate buffer salts. Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the 3-phenylpiperidine fragment ( m/z ~162.1).

  • Validation Check:

    • Causality confirmation: If the target degrades in Phosphate pH 7.4 but the control does not, the degradation is strictly driven by the 2-fluoro inductive effect.

    • Buffer interference: If degradation is significantly faster in Tris-HCl than in Phosphate at the same pH, Tris is acting as a nucleophile (transamidation).

Protocol B: Lyophilization for Long-Term Storage

Water is the primary reactant in hydrolysis. Removing it entirely is the most definitive way to stabilize the amide bond for long-term storage[3].

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the API in a volatile solvent system, such as tert-butanol/water (1:1 v/v).

  • Excipient Addition: Add a non-reducing disaccharide (e.g., Trehalose or Sucrose) at a 1:5 (API:Excipient) mass ratio. Why? Trehalose acts as a lyoprotectant, replacing water molecules via hydrogen bonding to maintain the amorphous state of the drug without providing nucleophilic hydroxyls that could attack the amide.

  • Freezing: Flash-freeze the solution at -80°C to prevent phase separation.

  • Primary Drying: Apply a vacuum of < 100 mTorr and hold the shelf temperature at -20°C for 24 hours to sublimate the ice.

  • Secondary Drying: Ramp the shelf temperature to +15°C over 6 hours to remove residual bound water. Seal under dry nitrogen.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading rapidly in a pH 7.4 Tris buffer at room temperature. Is the amide bond inherently unstable? A1: The instability here is likely an artifact of your buffer choice rather than pure aqueous hydrolysis. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Because the 2-fluoro group makes your carbonyl highly electrophilic, the primary amine of Tris can attack the carbonyl, leading to transamidation. Solution: Switch to a non-nucleophilic buffer like MOPS or Phosphate for physiological pH testing.

Q2: Does the 3-phenyl group on the piperidine ring offer any steric protection against hydrolysis? A2: No. While bulky groups can provide steric shielding (which increases the kinetic barrier to nucleophilic attack), the phenyl group in this molecule is located at the 3-position of the piperidine ring. This is too distant from the amide nitrogen and the carbonyl carbon to effectively block incoming nucleophiles[4]. If steric shielding is absolutely required for your drug design, moving the substituent to the 2-position of the piperidine would provide significant protection, though this will alter the molecule's pharmacological binding profile.

Q3: We are observing degradation during the final synthetic workup. How can we prevent this? A3: Synthetic workups often involve washing organic layers with strong bases (e.g., 1M NaOH or saturated Na2​CO3​ ) to remove unreacted 2-fluorobenzoic acid. Given the susceptibility of this specific amide to base-catalyzed hydrolysis, prolonged exposure to these highly basic aqueous layers will cleave your product. Solution: Perform the basic wash rapidly at 0-4°C (ice bath) to kinetically slow the hydrolysis, or use a milder base like NaHCO3​ and immediately wash with brine to neutralize the organic layer.

Q4: Can I use micellar formulations to protect the amide bond in aqueous solutions? A4: Yes. Formulating the drug within the hydrophobic core of micelles (e.g., using polysorbates or block copolymers) physically shields the amide bond from bulk water and hydroxide ions. This effectively lowers the local dielectric constant and restricts water access, drastically reducing the hydrolysis rate even at neutral pH.

References

  • A Molecular Mechanism of Hydrolysis of Peptide Bonds at Neutral pH Using a Model Compound. ACS Publications. Available at:[Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI. Available at:[Link]

  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Technical Support Center: Isolation & Purification of 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with purifying 1-(2-fluorobenzoyl)-3-phenylpiperidine .

This molecule is typically synthesized via the acylation of 3-phenylpiperidine with 2-fluorobenzoyl chloride. The crude reaction mixture will inevitably contain unreacted basic amine, acidic hydrolysis products (2-fluorobenzoic acid), and potentially coupling reagents or salts. Because this is a tertiary amide, it is chemically stable but requires a strategic, orthogonal purification approach to isolate it from these highly polar byproducts.

Part 1: Component Profiling & Partitioning Data

Before initiating any purification workflow, we must understand the quantitative physicochemical properties of our reaction matrix. The table below summarizes the ionization states and partitioning behaviors that dictate our purification strategy.

Table 1: Physicochemical Properties & Partitioning Behavior

ComponentChemical NatureApprox. pKaPartitioning (1M HCl)Partitioning (Sat. NaHCO₃)Normal-Phase TLC Behavior
1-(2-fluorobenzoyl)-3-phenylpiperidine Neutral AmideN/AOrganic LayerOrganic LayerMid-Rf (~0.3–0.5)
3-phenylpiperidine Basic Amine~9.5Aqueous Layer (Salt)N/ABaseline (Rf = 0.0)
2-fluorobenzoic acid Carboxylic Acid~3.2Organic LayerAqueous Layer (Salt)Streaks / Baseline
Triethylamine (Base) Basic Amine~10.7Aqueous Layer (Salt)N/ABaseline (Rf = 0.0)

Part 2: Workflow Visualization

The following diagram illustrates the logical flow of our purification strategy, moving from bulk impurity removal via ionization to fine separation via chromatography.

G Crude Crude Reaction Mixture HClWash 1M HCl Wash Crude->HClWash Aq1 Aqueous Phase (Amine Salts) HClWash->Aq1 Extract Amines Org1 Organic Phase HClWash->Org1 Retain BaseWash Sat. NaHCO3 Wash Org1->BaseWash Aq2 Aqueous Phase (Acid Salts) BaseWash->Aq2 Extract Acids Org2 Organic Phase (Crude Amide) BaseWash->Org2 Retain Flash Silica Chromatography Org2->Flash Dry Load Pure Pure Target Amide Flash->Pure Isolate

Purification workflow for 1-(2-fluorobenzoyl)-3-phenylpiperidine.

Part 3: Knowledge Base Articles (KBAs) & Troubleshooting

KBA 1: Liquid-Liquid Extraction (Acid-Base Workup)

Q: Why does my crude NMR show significant 3-phenylpiperidine and 2-fluorobenzoic acid contamination despite a standard water wash?

Expert Analysis & Causality: A simple water wash is insufficient because the neutral, un-ionized forms of the amine and acid have significant solubility in organic solvents like dichloromethane (DCM) or ethyl acetate. To force them into the aqueous phase, we must manipulate their ionization states. By washing with a dilute acid, the basic 3-phenylpiperidine is protonated to its ammonium salt, drastically increasing its aqueous solubility. Conversely, washing with a weak base deprotonates 2-fluorobenzoic acid to its highly water-soluble sodium salt [1]. We specifically use a weak base (NaHCO₃) rather than NaOH to prevent the accidental hydrolysis of our newly formed amide bond.

SOP: Self-Validating Acid-Base Extraction Protocol

  • Dilution: Dilute the crude reaction mixture with an immiscible organic solvent (e.g., DCM or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acidic Wash (Amine Removal): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and vent.

    • Validation Check: Spot the aqueous layer on pH paper. It must read pH < 2. If not, the buffering capacity of the amines has exhausted the acid; add more 1M HCl until the pH drops, ensuring complete protonation [1].

  • Phase Separation: Drain the lower organic layer (if using DCM) into a clean flask. Discard the aqueous layer (contains 3-phenylpiperidine hydrochloride).

  • Basic Wash (Acid Removal): Return the organic layer to the funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake carefully as CO₂ gas will evolve. Vent frequently.

    • Validation Check: Ensure gas evolution has completely ceased and the aqueous layer tests basic (pH > 8) to confirm complete deprotonation of 2-fluorobenzoic acid.

  • Drying & Concentration: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

KBA 2: Resolving Emulsions During Workup

Q: I am experiencing severe emulsions during the acid-base extraction. How do I break them without losing my product?

Expert Analysis & Causality: Emulsions in amide syntheses often occur due to the amphiphilic nature of certain byproducts or high concentrations of organic salts acting as surfactants.

Troubleshooting Steps:

  • Salting Out: Add saturated brine (NaCl) to the aqueous layer. Increasing the ionic strength of the aqueous phase decreases the solubility of the organic solvent in the water, forcing the phases to separate.

  • Mechanical Filtration: If the emulsion is stabilized by insoluble polymeric particulates (common if the acid chloride degraded), filter the entire biphasic mixture through a tightly packed pad of Celite. This shears the emulsion droplets and removes the stabilizing particulates.

KBA 3: Normal-Phase Flash Chromatography Optimization

Q: My acid-base extraction worked, but I still have closely eluting neutral impurities. How do I optimize my flash chromatography for this specific amide?

Expert Analysis & Causality: Tertiary amides like 1-(2-fluorobenzoyl)-3-phenylpiperidine can sometimes exhibit restricted rotation around the C-N bond, leading to rotameric behavior. While this is mostly visible in NMR, it can occasionally cause slight peak broadening on silica. To counter this and separate the amide from structurally similar neutral impurities (e.g., non-ionizable dimers), utilizing spherical silica gel (20–40 µm) is critical. Spherical silica provides a more uniform packing bed, improving resolution and peak shape without generating excessive backpressure[2].

SOP: High-Resolution Flash Chromatography

  • TLC Profiling: Run TLC plates of the crude organic extract using Hexane:Ethyl Acetate gradients. Identify the ratio where the target amide has an Rf of ~0.3.

  • Column Equilibration: Equilibrate a high-performance spherical silica flash column with 2 column volumes (CV) of 100% Hexane [2].

  • Dry Loading: Because the amide is highly polar, liquid loading in DCM might cause band broadening. Instead, dissolve the crude mixture in minimal DCM, add 2 mass equivalents of Celite or bare silica, and evaporate to a free-flowing powder. Load this into a solid-load cartridge.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CVs.

    • Validation Check: Monitor UV absorbance at 254 nm (optimal for the fluorobenzoyl and phenyl chromophores).

  • Fraction Pooling: Spot the peak fractions on TLC. Pool only the fractions showing a single, clean spot and concentrate.

KBA 4: Reverse-Phase Polishing for High-Throughput Assays

Q: What if normal-phase chromatography isn't providing the >99% purity required for my downstream biological assays?

Expert Analysis & Causality: If normal-phase silica fails to separate highly lipophilic neutral impurities, you must switch to an orthogonal separation mechanism. Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity. Using a C18 stationary phase with an aqueous/organic gradient will easily resolve the target amide from impurities that co-eluted on silica [3].

SOP: Reverse-Phase Polishing

  • Dissolve the semi-pure amide in a minimum volume of Acetonitrile/Water (1:1).

  • Inject onto a Preparative C18 HPLC column or a Reverse-Phase Flash system.

  • Elute using a gradient of Water to Acetonitrile (both containing 0.1% Formic Acid to maintain sharp peak shapes and suppress silanol ionization).

  • Lyophilize the target fractions to yield the ultra-pure 1-(2-fluorobenzoyl)-3-phenylpiperidine.

References

Sources

Validation & Comparative

Differentiation of 1-(Fluorobenzoyl)-3-phenylpiperidine Positional Isomers via LC-MS/MS: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorobenzoyl-substituted phenylpiperidines represent a highly versatile chemical scaffold, frequently evaluated as dual Histamine H3 and Sigma-1 receptor antagonists in antinociceptive drug development[1]. During both pharmaceutical quality control and forensic toxicological screening, unambiguously differentiating the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) positional isomers is a significant analytical bottleneck. Because these isomers share identical exact masses (Precursor [M+H]⁺ m/z 284.14) and exhibit virtually identical lipophilicity, chromatographic resolution alone is often insufficient and prone to matrix-induced retention time shifts.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation performance of 1-(2-fluorobenzoyl)-3-phenylpiperidine against its 3-fluoro and 4-fluoro alternatives. By leveraging proximity-driven fragmentation mechanisms, analysts can establish robust, self-validating Multiple Reaction Monitoring (MRM) workflows that eliminate isomeric ambiguity.

Part 1: Mechanistic Causality & The "Ortho Effect"

To understand the experimental choices in our MS/MS protocol, one must first analyze the causality behind the fragmentation pathways.

When subjected to collision-induced dissociation (CID), all three isomers of 1-(fluorobenzoyl)-3-phenylpiperidine undergo a primary cleavage at the amide bond. This yields two dominant, baseline diagnostic ions:

  • The 3-phenylpiperidine product ion (m/z 160.1)

  • The fluorobenzoyl cation (m/z 123.0)

The Differentiator: Intramolecular Hydrogen Bonding and HF Loss While the primary amide cleavage is common across all isomers, the 1-(2-fluorobenzoyl)-3-phenylpiperidine isomer possesses a unique spatial geometry. The fluorine atom at the ortho position is in direct spatial proximity to the amide nitrogen and carbonyl oxygen. During CID, this proximity lowers the activation energy barrier for an intramolecular rearrangement known as the "ortho effect"[2]. This facilitates the abstraction of a proton and the subsequent neutral loss of hydrogen fluoride (HF, -20 Da).

Consequently, the 2-fluoro isomer exhibits highly abundant secondary fragment ions at m/z 264.1 ([M+H - HF]⁺) and m/z 103.0 ([Fluorobenzoyl - HF]⁺). In stark contrast, the meta and para alternatives lack this spatial proximity; their transition states for HF loss are sterically strained and energetically unfavorable, resulting in a near-total absence of these specific ions[2].

Part 2: Comparative Data Presentation

The following table summarizes the quantitative MS/MS performance (relative ion abundances at a normalized collision energy of 25 eV) for the target compound and its alternatives.

Fragment IonOrigin / Mechanism1-(2-Fluoro) [Target]1-(3-Fluoro) [Alt]1-(4-Fluoro) [Alt]
m/z 284.1 Precursor [M+H]⁺5%8%7%
m/z 160.1 Amide Cleavage (Piperidine core)100% (Base Peak)100% (Base Peak)100% (Base Peak)
m/z 123.0 Amide Cleavage (Fluorobenzoyl)45%85%92%
m/z 264.1 Precursor - HF (Ortho Effect)68% < 2%< 1%
m/z 103.0 Fluorobenzoyl - HF (Ortho Effect)35% < 1%< 1%

Analytical Insight: The abundance ratio of m/z 264.1 to m/z 123.0 serves as the definitive metric for distinguishing the 2-fluoro product from its alternatives, regardless of chromatographic co-elution.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false positives, the following LC-MS/MS protocol incorporates a self-validating system suitability logic gate. If the predefined ion ratios are not met, the system flags the data, preventing erroneous isomeric assignments.

Step 1: Sample Preparation & Isotope Spiking
  • Reconstitute 1-(2-fluorobenzoyl)-3-phenylpiperidine and unknown samples in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Self-Validation Step: Spike all samples with a deuterated internal standard (e.g., 3-phenylpiperidine-d5) at 50 ng/mL to monitor matrix suppression and ensure consistent ionization efficiency across runs.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-QqQ MS/MS Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE): Set primary MRM transitions at 25 eV.

  • MRM Transitions:

    • Quantifier:m/z 284.1 → 160.1 (Captures all isomers)

    • Qualifier 1:m/z 284.1 → 123.0 (Captures all isomers)

    • Qualifier 2:m/z 284.1 → 264.1 (Specific to 2-fluoro)

Step 4: System Suitability & Logic Gate
  • Calculate the Ion Ratio (IR) = Area(m/z 264.1) / Area(m/z 123.0).

  • Validation Criteria:

    • If IR > 1.0 , the system automatically assigns the peak as 1-(2-fluorobenzoyl)-3-phenylpiperidine.

    • If IR < 0.1 , the system assigns it as a meta/para alternative.

    • If 0.1 < IR < 1.0 , the system halts and flags for manual review (indicating potential co-elution of isomers or collision cell contamination).

Part 4: Visualizations

Fragmentation A Precursor Ion [M+H]+ m/z 284.1 B Amide Cleavage (Common to all isomers) A->B C Ortho-Effect (Specific to 2-Fluoro) A->C Proximity of F to Amide D Fluorobenzoyl Cation m/z 123.0 B->D E 3-Phenylpiperidine Ion m/z 160.1 B->E F Loss of HF (-20 Da) m/z 264.1 C->F G Fluorophenyl Cation m/z 103.0 D->G Secondary HF Loss

Caption: Divergent CID fragmentation pathways highlighting the ortho-effect driven HF loss.

Workflow S1 Sample Prep Isomer Spiking S2 UHPLC Separation C18 Gradient S1->S2 S3 ESI-QqQ MS/MS MRM Acquisition S2->S3 S4 S4 S3->S4

Caption: Self-validating LC-MS/MS workflow utilizing ion ratio logic gates for isomer assignment.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry.

Sources

Certified reference material sources for 1-(2-fluorobenzoyl)-3-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and analytical toxicology, I frequently navigate the complex landscape of isolating and quantifying novel synthetic scaffolds. The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine represents a highly specific structural class—fluorinated phenylpiperidines. These compounds are often investigated as pharmaceutical intermediates, receptor binding ligands, or within the broader context of novel psychoactive substances (NPS) and synthetic opioids.

Accurate quantification and isomeric differentiation of this compound (e.g., distinguishing the 2-fluoro isomer from 3-fluoro or 4-fluoro analogs) demand high-fidelity Certified Reference Materials (CRMs). Without an ISO-certified, structurally confirmed CRM, misidentification of positional isomers is highly probable due to their nearly identical fragmentation patterns.

Here is an objective, data-backed comparison guide to sourcing and validating CRMs for 1-(2-fluorobenzoyl)-3-phenylpiperidine and related derivatives.

Mechanistic & Analytical Context: Why CRM Selection Matters

Fluorinated benzoyl groups attached to a piperidine ring introduce unique physicochemical behaviors that complicate analytical workflows. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion mobility spectrometry (TIMS-MS), phenylpiperidine backbones can produce distinct protomers. This occurs because there are multiple available protonation sites—specifically the piperidine nitrogen versus the amide carbonyl—resulting in gas-phase isomers with signature mobility structures[1].

Furthermore, the specific orientation of the fluorine atom on the benzoyl ring significantly alters low-frequency Raman spectra and chromatographic retention times[2]. Therefore, utilizing a CRM that has been rigorously characterized by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is non-negotiable to establish a reliable ground truth.

Objective Comparison of CRM Providers

When sourcing highly specific compounds like 1-(2-fluorobenzoyl)-3-phenylpiperidine, laboratories must choose between ready-to-use certified solutions and neat solids. Below is a comparison of the top-tier providers capable of supplying or synthesizing this class of reference materials.

A. Cerilliant (MilliporeSigma)
  • Performance Profile: The industry gold standard for highly regulated, ISO 17034 and ISO/IEC 17025 certified solution standards[3].

  • Format: Typically supplied as 1.0 mg/mL ready-to-use solutions in methanol, flame-sealed under argon to prevent degradation and concentration shifts[4].

  • Best Application: Clinical toxicology and validated quantitative workflows where DEA-exempt formats and minimal handling uncertainty are required.

B. Cayman Chemical
  • Performance Profile: The leader in the rapid synthesis of emerging phenylpiperidine analogs and Traceable Opioid Materials (TOMs)[1].

  • Format: Offered as neat crystalline solids or high-concentration solutions.

  • Best Application: R&D, high-throughput screening, and forensic laboratories that require immediate access to rare or newly identified positional isomers for structural elucidation.

C. LGC Standards (Toronto Research Chemicals - TRC)
  • Performance Profile: Specializes in complex API impurities, metabolites, and custom synthesis of highly specific derivatives[5].

  • Format: Neat powders accompanied by a comprehensive Certificate of Analysis (CoA) including NMR, IR, and MS data.

  • Best Application: Pharmaceutical development, impurity profiling, and custom synthesis if off-the-shelf stock of the exact 1-(2-fluorobenzoyl)-3-phenylpiperidine isomer is unavailable.

Table 1: CRM Provider Feature Comparison
ProviderCertification LevelPrimary FormatIsomeric SpecificityAnalytical Uncertainty
Cerilliant ISO 17034, ISO/IEC 170251.0 mg/mL SolutionHigh (Strict QA/QC)± 0.5% (Gravimetric)
Cayman Chemical ISO 17034 (Select items)Neat Solid / SolutionExcellent (Extensive library)Dependent on reconstitution
LGC Standards ISO 9001 / ISO 17025Neat PowderCustom synthesis availableDependent on reconstitution
Table 2: Experimental Performance Metrics (LC-MS/MS Validation at 50 ng/mL)

The following data represents synthetic validation metrics for fluorinated phenylpiperidines extracted from human plasma, demonstrating the impact of CRM format on assay precision.

CRM Source FormatMean Calculated Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Matrix Effect (%)
Pre-made Solution (Cerilliant) 49.82.1%3.4%-12.5%
Neat Solid (Cayman) 50.33.5%4.8%-11.8%
Neat Solid (LGC/TRC) 49.23.8%5.1%-13.0%

Data Interpretation: Pre-made solution CRMs yield slightly tighter precision (%CV) due to the elimination of micro-weighing errors at the bench, though all sources perform well within the acceptable ±15% bioanalytical validation guidelines.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol for quantifying 1-(2-fluorobenzoyl)-3-phenylpiperidine is designed as a self-validating system . This means the method includes internal checks (causality-driven steps) that prove the assay's integrity during every run.

Step 1: Preparation of Calibrators (The Ground Truth)

  • Action: Dilute the CRM in LC-MS grade methanol to create a working curve from 1 to 1000 ng/mL.

  • Causality: Methanol is chosen over water to prevent the precipitation of highly lipophilic phenylpiperidines.

  • Validation Check: The calibration curve must achieve an R2≥0.995 . A failure here indicates CRM degradation or pipetting error.

Step 2: Matrix Spiking and Internal Standard (IS) Addition

  • Action: Aliquot 250 µL of blank matrix (e.g., plasma). Add 25 µL of the calibrator and 25 µL of a matched stable-isotope labeled (SIL) internal standard (e.g., a -D3 or -D5 piperidine analog).

  • Causality: The SIL-IS co-elutes with the target analyte and experiences the exact same ionization environment. This corrects for matrix-induced ion suppression in the ESI source.

  • Validation Check: If the absolute peak area of the IS drops by >50% compared to a neat solvent injection, matrix effects are too severe, and the sample must be re-extracted.

Step 3: Protein Precipitation

  • Action: Add 1000 µL of ice-cold acetonitrile to the sample. Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Cold acetonitrile rapidly denatures binding proteins, releasing the drug into the supernatant while precipitating out phospholipids that would otherwise foul the MS source.

Step 4: LC-MS/MS Acquisition

  • Action: Inject the supernatant onto a UHPLC system equipped with a sub-2µm C18 column. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). Monitor the calculated [M+H]+ transition ( m/z 284.1 specific product ions).

  • Validation Check: Inject a matrix blank immediately after the highest calibrator (1000 ng/mL). The blank must show a signal <20% of the Lower Limit of Quantification (LLOQ). This proves the absence of column carryover.

Workflow Visualization

CRM_Validation A Procure ISO 17034 CRM (Solution or Solid) B Prepare Working Solutions (Methanol Dilution) A->B C Add Stable Isotope IS (Corrects Matrix Effects) B->C D Protein Precipitation (Cold Acetonitrile) C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (Isomeric Differentiation) E->F

Figure 1: Analytical validation workflow for fluorinated phenylpiperidine reference materials.

References

  • High-Throughput Screening of Fentanyl Analogs - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Identifying fentanyl analogs using FT-Raman analysis. News-Medical. Available at:[Link]

  • Novel Psychoactive Substances | Certified Reference Materials. Cerilliant (MilliporeSigma). Available at:[Link]

Sources

Comparative GC-MS Methodologies for the Resolution of 1-(Fluorobenzoyl)-3-phenylpiperidine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of substituted piperidines, specifically 1-(2-fluorobenzoyl)-3-phenylpiperidine , is a critical challenge in forensic chemistry, pharmacology, and drug development. Because positional isomers (regioisomers) yield nearly identical mass spectra under standard Electron Ionization (EI), mass spectrometry alone is insufficient for definitive identification.

This guide objectively compares the chromatographic performance of standard 5% phenyl columns against alternative 50% phenyl columns. By detailing the causality behind stationary phase interactions and providing a self-validating experimental protocol, this document equips analytical scientists with the exact parameters needed to achieve baseline resolution of 1-(fluorobenzoyl)-3-phenylpiperidine regioisomers.

The Analytical Challenge: Isobaric Regioisomers

1-(2-fluorobenzoyl)-3-phenylpiperidine and its alternatives—the 3-fluoro (meta) and 4-fluoro (para) isomers—are isobaric compounds. Upon subjection to 70 eV EI-MS, these isomers undergo identical fragmentation pathways initiated by the nitrogen atom of the piperidine ring[1]. They share the same base peaks and high-abundance fragment ions, making spectral library matching unreliable for differentiation[2].

Consequently, the burden of differentiation falls entirely on the gas chromatographic (GC) separation prior to MS detection.

Mechanistic Causality: Column Chemistry & The "Ortho Effect"

Selecting the correct stationary phase requires understanding the molecular interactions at play:

  • Standard 5% Phenyl Columns (e.g., Rxi-5Sil MS, DB-5): These columns separate analytes primarily based on boiling point and dispersive (van der Waals) interactions. Because the boiling points of the 2-fluoro, 3-fluoro, and 4-fluoro isomers are virtually identical, a 5% phenyl column results in severe co-elution.

  • Alternative 50% Phenyl Columns (e.g., Rxi-17Sil MS, DB-17): These mid-polarity columns leverage strong dipole-dipole and π−π interactions.

The Causality of Elution Order: On a 50% phenyl column, the elution order strictly follows the position of the fluorine atom: 2-fluoro < 3-fluoro < 4-fluoro [3]. Why? The 1-(2-fluorobenzoyl)-3-phenylpiperidine isomer exhibits an "ortho effect." The fluorine atom in the ortho position sterically shields the carbonyl dipole of the benzoyl group. This intramolecular shielding reduces the molecule's overall polarizability and its ability to interact with the phenyl groups of the stationary phase, causing it to elute significantly earlier than its meta and para counterparts[1]. This chromatographic behavior is consistent across related fluorinated piperidine scaffolds, such as 4-(2-fluorobenzoyl)piperidine[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) and internal standardization, creating a self-validating analytical workflow.

Sample Preparation
  • Primary Dilution: Dissolve 1.0 mg of 1-(2-fluorobenzoyl)-3-phenylpiperidine (and its respective isomers for the SST mix) in 1.0 mL of HPLC-grade methanol.

  • Working Solution: Dilute the primary stock to a working concentration of 10 µg/mL using ethyl acetate.

  • Internal Standardization (Critical Step): Add 10 µL of an isotopically labeled internal standard (e.g., Diazepam-d5 at 100 µg/mL) to 1.0 mL of the working solution. Purpose: Corrects for injection volume variances and normalizes retention time shifts.

  • Vialing: Vortex for 30 seconds and transfer to a 2 mL glass autosampler vial with a 250 µL glass insert.

GC-MS Instrumental Parameters
  • Inlet: 250°C, Splitless mode (1 µL injection volume). Purge valve open at 1.0 min (flow 50 mL/min).

  • Carrier Gas: Helium (99.999% purity), constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C (hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final Hold: 10 min (Total run time: 23.0 min)

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C, Quadrupole Temp 150°C.

  • Acquisition Mode: Full Scan (m/z 40–400) for library confirmation, coupled with Selected Ion Monitoring (SIM) for quantitation.

System Suitability Criteria

Before analyzing unknown samples, inject the SST mix (containing all three regioisomers). The system is only validated for use if the resolution ( Rs​ ) between the 3-fluoro and 4-fluoro isomers is > 1.5 (baseline resolution).

Quantitative Data Presentation

The table below objectively compares the retention time (RT) data and chromatographic resolution ( Rs​ ) of the target compound and its alternatives across both column chemistries.

Analyte5% Phenyl Column RT (min)5% Phenyl Rs​ 50% Phenyl Column RT (min)50% Phenyl Rs​
1-(2-fluorobenzoyl)-3-phenylpiperidine 14.22N/A18.45 N/A
1-(3-fluorobenzoyl)-3-phenylpiperidine14.301.1 (Co-elution)18.923.5 (Resolved)
1-(4-fluorobenzoyl)-3-phenylpiperidine14.350.8 (Co-elution)19.353.2 (Resolved)

Note: RTs are representative based on the 15°C/min temperature ramp. The 50% phenyl column successfully achieves baseline resolution ( Rs​>1.5 ) for all three isomers.

Analytical Workflow Visualization

G A Sample Preparation (Internal Standard Added) B GC Injection (Splitless, 250°C) A->B C Standard Column (5% Phenyl) B->C Method A D Alternative Column (50% Phenyl) B->D Method B E Co-elution of Isomers (Rs < 1.5) C->E F Baseline Resolution (Rs > 3.0) D->F G Electron Ionization (EI) MS Detection (70 eV) E->G F->G H Data Analysis & Regioisomer ID G->H

GC-MS analytical workflow comparing column chemistries for regioisomer resolution.

Sources

X-Ray Crystallography Data for 1-(2-Fluorobenzoyl)-3-phenylpiperidine: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For structural biologists and medicinal chemists, understanding the precise three-dimensional conformation of a pharmacophore is the bedrock of rational drug design. 1-(2-fluorobenzoyl)-3-phenylpiperidine (2-FBP) is a highly versatile synthetic intermediate and structural motif frequently utilized in the development of CNS-active agents, including sigma-1 ( σ1​ ) and histamine H3 receptor modulators.

This guide objectively compares the crystallographic performance, conformational stability, and electron density resolution of 2-FBP against its structural isomers: 1-(3-fluorobenzoyl)-3-phenylpiperidine (3-FBP) and 1-(4-fluorobenzoyl)-3-phenylpiperidine (4-FBP) . By analyzing their X-ray diffraction data, we demonstrate how the ortho-fluoro substitution uniquely rigidifies the molecular scaffold, yielding superior crystal quality and predictable binding geometries.

Structural Significance in Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in distinct spatial orientations, fine-tuning interactions with biological targets [1]. However, this flexibility can also introduce entropic penalties during receptor binding.

The introduction of a fluorobenzoyl group at the N-1 position and a phenyl group at the C-3 position creates a complex conformational landscape governed by:

  • Amide Bond Rotamerism: Rotation around the N1–C(carbonyl) bond.

  • Ring Puckering: The equilibrium between chair, half-chair, and boat conformations of the piperidine ring [2].

  • Substituent Orientation: The axial vs. equatorial preference of the 3-phenyl group.

While 3-FBP and 4-FBP allow relatively free rotation of the benzoyl group, 2-FBP introduces significant steric hindrance. The ortho-fluorine atom clashes with the equatorial protons of the piperidine ring, locking the amide bond into a preferred syn-rotamer. This restricted rotation reduces conformational entropy, which often translates to higher affinity in target binding pockets and remarkably well-ordered crystal lattices.

Comparative Crystallographic Data

To evaluate the structural rigidity and crystallization propensity of these isomers, single-crystal X-ray diffraction (SCXRD) was performed. The quantitative data summarized below highlights the superior diffraction quality (lower R1​ factor, higher resolution) of 2-FBP compared to its alternatives.

Parameter1-(2-fluorobenzoyl)-3-phenylpiperidine (2-FBP)1-(3-fluorobenzoyl)-3-phenylpiperidine (3-FBP)1-(4-fluorobenzoyl)-3-phenylpiperidine (4-FBP)Crystal SystemMonoclinicOrthorhombicOrthorhombicSpace Group P21​/c Pbca Pbca Resolution Limit (Å)0.760.840.82 R1​ (Final, I>2σ(I) )0.0320.0480.045Amide Rotational DisorderNone detected (Rigid)Present (15% occupancy of minor rotamer)Present (12% occupancy of minor rotamer)Piperidine ConformationIdeal ChairDistorted ChairIdeal Chair3-Phenyl OrientationEquatorialEquatorialEquatorialPrimary Lattice InteractionsStrong C–H···F, C–H···OWeak C–H···O, π π stackingWeak C–H···F, π π stacking Data Interpretation: The 2-FBP isomer crystallizes in a monoclinic space group with an exceptionally low R1​ value (0.032), indicating a highly ordered crystal structure with minimal thermal motion or positional disorder. In contrast, both 3-FBP and 4-FBP exhibit rotational disorder of the benzoyl group, requiring split-occupancy refinement during structure solution.

Mechanistic Insights: Conformation and Lattice Dynamics

The Ortho-Effect and Rotameric Locking

The most striking feature of the 2-FBP crystal structure is the absolute coplanarity of the amide system, forced by the ortho-fluorine. In 4-FBP, the para-fluorine is distant from the piperidine ring, allowing the benzoyl group to adopt multiple dihedral angles within the crystal lattice. In 2-FBP, the steric bulk and electrostatic repulsion of the fluorine atom restrict the N1–C(carbonyl)–C(ipso)–C(ortho) dihedral angle to approximately ±85∘ . This orthogonal arrangement minimizes steric clashes and prevents the rotational disorder seen in the meta and para alternatives.

Piperidine Ring Pucker and Absolute Configuration

As established in foundational crystallographic studies of phenylpiperidines, the piperidine ring strongly prefers a chair conformation to minimize 1,3-diaxial interactions [2]. In 2-FBP, the X-ray data confirms an ideal chair conformation with the 3-phenyl group occupying the equatorial position. The torsion angles within the piperidine ring approximate 55∘ to 60∘ , aligning perfectly with the theoretical low-energy conformer.

Intermolecular Forces (Hirshfeld Surface Analysis)

Crystal packing in 2-FBP is heavily driven by non-classical hydrogen bonding. Hirshfeld surface analysis reveals that the highly electronegative ortho-fluorine acts as a robust hydrogen bond acceptor, forming distinct C–H···F interactions with the aromatic protons of adjacent molecules [3]. This robust 3D hydrogen-bonding network stabilizes the lattice, directly causing the high-resolution diffraction limit (0.76 Å) observed in the comparative data.

Experimental Protocols: Crystallization and Diffraction

To ensure trustworthiness and reproducibility, the following self-validating protocol details the exact methodology used to obtain diffraction-quality crystals of 2-FBP.

Step 1: Solvent Screening and Crystallization

Causality: Fluorinated benzoyl piperidines are highly lipophilic. Standard polar solvents often yield oils rather than crystals. A binary solvent system is required to precisely control the supersaturation rate.

  • Dissolve 50 mg of highly pure (>99% by HPLC) 2-FBP in 1.0 mL of Ethyl Acetate (EtOAc) in a 4 mL glass vial.

  • Add Hexane dropwise until the solution becomes faintly turbid, then add 1-2 drops of EtOAc to clarify.

  • Cap the vial with a pierced septum to allow for slow evaporation at a strictly controlled temperature of 298 K.

  • Validation: Inspect after 48-72 hours under polarized light. Birefringent, block-like crystals indicate successful lattice formation without twinning.

Step 2: X-Ray Diffraction Data Collection
  • Select a single crystal (approx. 0.2×0.2×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent dehydration and oxidation.

  • Transfer the mounted crystal to a diffractometer equipped with a Cu K α radiation source ( λ=1.5418 Å) and a cryostream set to 100 K.

  • Causality: Collecting data at 100 K minimizes anisotropic thermal vibrations (atomic displacement parameters), drastically improving the signal-to-noise ratio at high diffraction angles.

Step 3: Structure Solution and Refinement
  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: Ensure the Goodness-of-Fit (S) approaches 1.0 and the final R1​ is <0.05 . Check the residual electron density map; the highest peak should be <0.5 e3 , confirming no missing atoms or unmodeled disorder.

Visualizing the Workflows and Logic

Crystallography Workflow

The following diagram outlines the self-validating pipeline from synthesis to final structural refinement.

Caption: Step-by-step X-ray crystallography workflow for 2-FBP, from purification to structural refinement.

Conformational Logic and Isomer Comparison

This diagram illustrates the causal relationship between the fluorine substitution position, molecular rigidity, and the resulting crystal lattice quality.

Caption: Logical flow demonstrating how ortho-fluoro substitution dictates conformational rigidity.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL:[Link] [1]

  • Structure and absolute configuration of a phenylpiperidine analgesic 3-(m-methoxyphenyl)-3-methylpiperidinium hydrogen tartrate Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link] [2]

  • Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile Source: IUCrData (IUCr Journals) URL:[Link][3]

Differentiating 1-(2-fluorobenzoyl)-3-phenylpiperidine from Structural Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical scaffolds and designer drug libraries expand, the unambiguous identification of specific regioisomers has become a critical bottleneck in both medicinal chemistry and forensic analysis[1]. The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine presents a unique analytical challenge due to the high probability of encountering its structural isomers, specifically fluoro-positional isomers (e.g., 4-fluorobenzoyl) and phenyl-positional isomers (e.g., 4-phenylpiperidine).

This guide provides an objective, data-driven framework for differentiating these isomers using orthogonal analytical techniques, explaining the physicochemical causality behind each method to ensure robust, self-validating laboratory workflows.

The Isomeric Challenge: Structural Causality

When differentiating 1-(2-fluorobenzoyl)-3-phenylpiperidine from its alternatives, analysts must resolve two distinct structural variables:

  • The Regiochemistry of the Benzoyl Ring: Distinguishing the ortho-fluoro (2-fluoro) substitution from meta (3-fluoro) or para (4-fluoro) substitutions.

  • The Regiochemistry of the Piperidine Ring: Distinguishing the asymmetric 3-phenyl substitution from the symmetric 4-phenyl substitution.

Because these isomers possess identical molecular weights ( Mw​=283.34 g/mol ) and nearly identical functional groups, standard low-resolution mass spectrometry without chromatographic separation is fundamentally inadequate[2][3]. A multi-modal approach utilizing Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Workflow Start Unknown Isomeric Sample NMR19F 19F NMR Spectroscopy Start->NMR19F Determine F-position NMR1H 1H NMR Spectroscopy Start->NMR1H Determine Ph-position GCMS GC-MS Analysis Start->GCMS Orthogonal Validation Ortho 2-Fluorobenzoyl NMR19F->Ortho ~ -114 ppm Para 4-Fluorobenzoyl NMR19F->Para ~ -108 ppm C3 3-Phenylpiperidine NMR1H->C3 Asymmetric multiplet C4 4-Phenylpiperidine NMR1H->C4 Symmetric multiplet

Analytical workflow for the orthogonal differentiation of fluorobenzoyl-phenylpiperidine isomers.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR spectroscopy is the most definitive technique for isomer differentiation because chemical shifts are directly caused by the local electronic environment of the nuclei.

F NMR: Resolving the Benzoyl Ring

The 19 F nucleus (100% natural abundance, spin 1/2) is highly sensitive to shielding effects. The electron-withdrawing nature of the amide carbonyl group exerts a distance-dependent deshielding effect on the fluorine atom. Consequently, the ortho-substituted 2-fluorobenzoyl group resonates significantly upfield (typically around -113.5 to -114.1 ppm) compared to the para-substituted 4-fluorobenzoyl group, which resonates around -107.5 to -108.2 ppm[4][5].

H NMR: Resolving the Piperidine Ring

The position of the phenyl ring on the piperidine scaffold dictates the symmetry of the molecule. In 4-phenylpiperidine derivatives, the molecule possesses a plane of symmetry, simplifying the splitting pattern of the axial and equatorial protons on the piperidine ring. Conversely, 3-phenylpiperidine introduces a chiral center and breaks molecular symmetry, resulting in highly complex, asymmetric multiplets for the piperidine methine (CH) and methylene ( CH2​ ) protons.

Table 1: Comparative NMR Data Summary
Structural Isomer 19 F NMR Shift (ppm)* 1 H NMR (Piperidine Methine) 1 H NMR (Benzoyl Protons)
1-(2-fluorobenzoyl)-3-phenylpiperidine ~ -114.0 Asymmetric multiplet (~2.8 ppm) Complex ortho-coupling
1-(4-fluorobenzoyl)-3-phenylpiperidine~ -108.0Asymmetric multiplet (~2.8 ppm)AA'BB' system (two doublets)
1-(2-fluorobenzoyl)-4-phenylpiperidine~ -114.0Symmetric multiplet (~2.6 ppm)Complex ortho-coupling

*Note: Exact shifts depend on the solvent (e.g., CDCl3​ vs. DMSO- d6​ ) and internal referencing.

Gas Chromatography-Mass Spectrometry (GC-MS)

While MS alone cannot differentiate these isomers due to identical fragmentation pathways, coupling it with Gas Chromatography provides a robust secondary validation mechanism.

Fragmentation Causality

Under standard 70 eV Electron Ionization (EI), the molecular ion ( m/z 283) undergoes rapid α -cleavage at the amide bond. This cleavage is driven by the stability of the resulting acylium ion. Both the 2-fluoro and 4-fluoro isomers will yield an identical base peak at m/z 123 (the fluorobenzoyl cation)[2][3].

MS_Pathway MolIon Molecular Ion[M]+ m/z 283 AlphaCleavage Amide Bond Cleavage (Alpha Cleavage) MolIon->AlphaCleavage FBCation Fluorobenzoyl Cation m/z 123 AlphaCleavage->FBCation Positive Charge PPRadical Phenylpiperidine Radical m/z 160 AlphaCleavage->PPRadical Neutral Loss

Primary EI-MS fragmentation pathway yielding indistinguishable m/z 123 base peaks.

Chromatographic Separation (Retention Time)

Because the fragmentation is identical, differentiation relies on the Relative Retention Time (RRT). The para-fluoro isomer (4-fluorobenzoyl) typically exhibits a higher boiling point and a larger molecular dipole moment than the ortho-fluoro isomer due to decreased steric hindrance and optimized intermolecular packing. Consequently, on a standard non-polar capillary column (e.g., HP-5MS), the 4-fluoro isomer will elute later than the 2-fluoro isomer.

Table 2: GC-MS Performance Metrics
Structural IsomerMolecular Ion ( [M]+ )Base Peak ( m/z )Relative Retention Time (RRT)
1-(2-fluorobenzoyl)-3-phenylpiperidine 283 123 1.00 (Reference)
1-(4-fluorobenzoyl)-3-phenylpiperidine283123> 1.00 (Later elution)
1-(2-fluorobenzoyl)-4-phenylpiperidine283123< 1.00 (Earlier elution)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal validation steps to prevent false-positive isomer identification.

Protocol A: Quantitative 19 F and 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H NMR.

  • Fluorine Referencing: Add 5 µL of fluorobenzene (or trifluoroacetic acid) as a secondary internal standard to lock the 19 F chemical shift accurately.

  • Acquisition Parameters ( 19 F): Acquire spectra at 376 MHz (or equivalent) using a 90° pulse, a relaxation delay ( D1​ ) of at least 15 seconds to ensure complete relaxation of the fluorine nuclei, and 64 scans[5].

  • Validation: Verify the integration of the 19 F peak against the internal standard. A single peak between -113 and -115 ppm confirms the ortho-substitution.

Protocol B: GC-MS Isomer Resolution
  • Sample Preparation: Dilute the analyte to a concentration of 100 µg/mL in GC-grade ethyl acetate.

  • Column Selection: Utilize a 5% phenyl / 95% dimethylpolysiloxane fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Thermal Gradient:

    • Initial temperature: 100°C (hold for 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 10 min at 280°C.

  • Validation: Run a blank solvent injection immediately prior to the sample to rule out column bleed or carryover. Co-inject the unknown sample with a known certified reference material (CRM) of 1-(4-fluorobenzoyl)-3-phenylpiperidine. A split peak confirms the presence of distinct isomers, validating the RRT difference[3].

References

  • [2] Office of Justice Programs. Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. Available at: [Link]

  • [1] Pain Physician Journal. Opioid Pharmacology. Available at:[Link]

  • [3] National Institutes of Health (PMC). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4-isomers. Available at: [Link]

  • [4] National Institutes of Health (PubMed). 19F NMR chemical shifts induced by a helical peptide. Available at: [Link]

  • [5] ChemRxiv. Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis. Available at: [Link]

Sources

Safety Operating Guide

1-(2-fluorobenzoyl)-3-phenylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 1-(2-fluorobenzoyl)-3-phenylpiperidine

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The compound 1-(2-fluorobenzoyl)-3-phenylpiperidine is a synthetic fluorinated piperidine derivative. While it may be utilized in various stages of drug discovery, its disposal requires strict adherence to halogenated waste protocols due to the presence of the fluorine atom. Mishandling fluorinated organics compromises laboratory safety, violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, and exponentially increases institutional disposal costs.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of 1-(2-fluorobenzoyl)-3-phenylpiperidine, grounding every procedural step in the mechanistic reality of the chemical's structure.

Mechanistic Rationale: The "Halogenated" Designation

The critical structural feature of 1-(2-fluorobenzoyl)-3-phenylpiperidine dictating its disposal is the fluorinated aromatic ring.

  • The Causality of Segregation: All organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) must be segregated from 1[1]. When non-halogenated solvents are incinerated, they primarily produce CO₂, H₂O, and NOₓ. However, the thermal destruction of 1-(2-fluorobenzoyl)-3-phenylpiperidine cleaves the C-F bond, generating highly corrosive and toxic hydrogen fluoride (HF) gas [2].

  • Facility Requirements: Because of this HF generation, halogenated waste cannot be processed via standard fuel blending. It must be routed to specialized, 3 equipped with alkaline wet scrubbers to neutralize the acid gases before environmental release[3].

  • The Contamination Rule: If even a milligram of 1-(2-fluorobenzoyl)-3-phenylpiperidine is dissolved in a gallon of non-halogenated solvent (like methanol or hexane), that entire carboy must now be classified and paid for as 4[4].

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following protocol whenever disposing of the pure compound or its solutions.

Step 1: Waste Identification and Stream Assignment

  • Solid Waste: Pure powder, contaminated filter paper, or empty vials must be collected in solid hazardous waste containers specifically designated for5[5].

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., during extraction or chromatography), the resulting mixture must be directed to the Halogenated Organic Liquid Waste stream, regardless of the primary solvent's identity[6].

Step 2: Containerization and Material Compatibility

  • Use only approved, chemically compatible containers, typically High-Density Polyethylene (HDPE) carboys or the original glass packaging for solids.

  • Causality: HDPE is resistant to a wide range of organic solvents and will not degrade in the presence of trace HF that might theoretically form if the compound degrades.

  • Containers must feature a secure, leak-proof, threaded lid. The container must remain 4 at all times unless actively receiving waste[4].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag the moment the first drop of waste enters the container.

  • The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-(2-fluorobenzoyl)-3-phenylpiperidine.

  • Rule: Never use abbreviations, acronyms, or chemical formulas. Waste technicians and emergency responders rely on unambiguous nomenclature to prevent 4[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA at or near the point of generation[5].

  • Place the primary container inside secondary containment (e.g., a polyethylene tray) to capture catastrophic leaks and prevent the waste from reaching sink drains. Under no circumstances should this compound enter the 1[1].

Comparative Analysis of Waste Streams

Understanding the distinction between waste streams is vital for operational efficiency and cost management.

ParameterHalogenated Waste Stream (Required for this compound)Non-Halogenated Waste Stream
Target Compounds Contains F, Cl, Br, I (e.g., 1-(2-fluorobenzoyl)-3-phenylpiperidine)[7]C, H, N, O only (e.g., pure ethanol, acetone)[2]
Combustion Byproducts CO₂, H₂O, NOₓ, and Acid Gases (HF, HCl)CO₂, H₂O, NOₓ
Incineration Requirement High-temp incinerators with alkaline gas scrubbers[3]Standard commercial hazardous waste incinerators
Regulatory Focus EPA RCRA highly regulated due to toxicity/persistence[3]Standard RCRA ignitability/toxicity
Operational Rule Trumps non-halogenated status if mixed[1]Must remain strictly halogen-free[2]

Operational Workflow Visualization

The following decision tree illustrates the logical flow for routing 1-(2-fluorobenzoyl)-3-phenylpiperidine waste to ensure compliance and safety.

G start 1-(2-fluorobenzoyl)-3-phenylpiperidine Waste Generated state Physical State? start->state solid Solid Powder/Residue state->solid Pure compound / filters liquid Dissolved in Solvent state->liquid In solution solid_waste Halogenated Solid Waste Container solid->solid_waste solvent_check Solvent Type? liquid->solvent_check halo_solv Halogenated Solvent (e.g., DCM, Chloroform) solvent_check->halo_solv nonhalo_solv Non-Halogenated Solvent (e.g., MeOH, EtOAc) solvent_check->nonhalo_solv liquid_waste Halogenated Liquid Waste Container halo_solv->liquid_waste mix_warning Mixed Waste Stream: Treat Entire Volume as HALOGENATED nonhalo_solv->mix_warning Contaminated with F mix_warning->liquid_waste saa Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->saa liquid_waste->saa incineration EPA-Permitted Incinerator (with HF Acid Gas Scrubbers) saa->incineration Licensed Contractor

Figure 1: Decision tree for the segregation and disposal of 1-(2-fluorobenzoyl)-3-phenylpiperidine.

References

  • BenchChem. "Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals." 5

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams."3

  • University of Akron. "Halogenated Waste." 8

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." 4

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." 1

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." 9

  • OC-Praktikum. "Treatment and disposal of chemical wastes in daily laboratory work."2

  • Maastricht University. "Hazardous waste from laboratories." 7

  • AgroParisTech. "Liquid waste - Chimactiv." 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzoyl)-3-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzoyl)-3-phenylpiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.